1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Description
The exact mass of the compound 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-bis(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZTXXISNAEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298206 | |
| Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-25-6 | |
| Record name | NSC121481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone: A Technical Guide
Methodology: Umpolung Catalysis via Thiazolium Salts (Green Chemistry) vs. Classical Cyanide Mediation[1]
Executive Summary
This technical guide details the synthesis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (commonly referred to as 4,4'-diphenylbenzoin ).[1] This molecule is a symmetric
While historically synthesized using toxic cyanide salts, this guide prioritizes the Thiamine (Vitamin B1) mediated pathway .[2] This organocatalytic approach utilizes N-heterocyclic carbene (NHC) mechanics to effect polarity inversion (umpolung), offering a non-toxic, sustainable route suitable for modern drug development and materials science applications (e.g., as a low-volatility photoinitiator).[1]
Target Molecule Profile:
-
IUPAC Name: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone[1]
-
Common Name: 4,4'-Diphenylbenzoin[1]
-
Molecular Formula:
[1] -
Molecular Weight: 364.44 g/mol [1]
-
Key Application: Photoinitiator for polymerization, intermediate for antifungal azoles, and synthesis of symmetric diketones (benzils).[1]
Retrosynthetic Analysis & Strategy
The synthesis relies on the formation of a C-C bond between two identical aldehyde precursors. The strategic challenge is that the carbonyl carbon in aldehydes is electrophilic ($ \delta+ $). To couple two aldehydes, one carbonyl carbon must be temporarily converted into a nucleophile.[3]
The "Umpolung" Concept
The reaction requires a polarity reversal (umpolung) of the carbonyl carbon.
-
Precursor: Biphenyl-4-carboxaldehyde (4-Phenylbenzaldehyde).[1]
-
Transformation: The aldehyde is attacked by a catalyst (Cyanide or Thiazolium ylide) to form a resonance-stabilized carbanion (Breslow intermediate).[1]
-
Coupling: This nucleophilic species attacks the carbonyl of a second aldehyde molecule.[3][4]
Figure 1: Retrosynthetic disconnection showing the symmetric assembly from biphenyl-4-carboxaldehyde.[1]
Mechanistic Pathways
Path A: Thiamine-Mediated (Preferred/Green)
This pathway utilizes Thiamine Hydrochloride (Vitamin B1) in the presence of a base.[1][4] The thiazolium ring is deprotonated to form an active ylide.[4]
-
Ylide Formation: Base removes the acidic proton at the C2 position of the thiazolium ring.
-
Nucleophilic Attack: The ylide attacks the aldehyde carbonyl.
-
Breslow Intermediate: Proton transfer generates an enaminol-like species (Breslow intermediate), rendering the former carbonyl carbon nucleophilic.[1]
-
Condensation: Attack on the second aldehyde molecule followed by catalyst elimination yields the benzoin.[4][5]
Path B: Cyanide-Mediated (Classical)
Uses NaCN or KCN.[1] While efficient, the high toxicity and disposal costs make it less desirable for modern scale-up.[1]
Figure 2: Catalytic cycle of Thiamine-mediated benzoin condensation.[1]
Experimental Protocol (Thiamine Method)
Safety Note: Biphenyl-4-carboxaldehyde is an irritant.[1] Thiamine is non-toxic, but NaOH is corrosive. Perform all steps in a fume hood.
Reagents & Stoichiometry[1][4][6]
| Reagent | Role | Equiv. | Mass/Vol (Example) |
| Biphenyl-4-carboxaldehyde | Substrate | 1.0 | 5.00 g |
| Thiamine Hydrochloride | Catalyst | 0.15 | 1.40 g |
| Sodium Hydroxide (2M) | Base | 0.35 | ~5.0 mL |
| Ethanol (95%) | Solvent | - | 40 mL |
| Water | Co-solvent | - | 10 mL |
Step-by-Step Methodology
-
Catalyst Activation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.40 g of Thiamine HCl in 3 mL of water.
-
Add 30 mL of 95% Ethanol.[1]
-
Cool the solution in an ice bath to 0–5°C.
-
Dropwise add 5.0 mL of 2M NaOH solution. Observation: The solution color will transition to pale yellow, indicating ylide formation.
-
-
Substrate Addition:
-
Add 5.00 g of Biphenyl-4-carboxaldehyde to the flask.[1]
-
Solubility Check: Biphenyl derivatives are bulky. If the aldehyde does not dissolve, add an additional 10 mL of Ethanol or 5 mL of Dioxane to ensure homogeneity.
-
-
Reaction Phase:
-
Work-up & Crystallization:
-
Remove from heat and allow the flask to cool slowly to room temperature.
-
Place the flask in an ice bath for 30 minutes to induce precipitation. The product is significantly less soluble than the starting aldehyde.
-
Filter the solid using vacuum filtration (Buchner funnel).
-
Wash the cake with cold 50% aqueous ethanol (2 x 10 mL) to remove unreacted thiamine and aldehyde.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol (or an Ethanol/Acetone mix if solubility is low).
-
Dry in a vacuum oven at 50°C for 4 hours.
-
Characterization & Validation
To ensure the protocol yielded the correct target, compare analytical data against these parameters.
| Parameter | Expected Value/Observation | Notes |
| Appearance | Off-white to pale yellow needles | |
| Melting Point | 166 – 168°C | Significantly higher than unsubstituted benzoin (137°C) due to biphenyl conjugation [1].[1] |
| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch)~1680 cm⁻¹ (C=O stretch) | The carbonyl peak is lowered by conjugation with the biphenyl system. |
| ¹H NMR (DMSO-d₆) | The methine proton is the diagnostic handle.[1] |
Troubleshooting Guide
-
Low Yield: The biphenyl group adds steric bulk. Increase catalyst loading to 0.20 equiv or extend reflux time to 4 hours.
-
Oiling Out: If the product separates as an oil rather than crystals, re-heat to dissolve and add a seed crystal of benzoin (if available) or scratch the glass while cooling.
-
Starting Material Recovery: If NMR shows aldehyde peaks (
10.0 ppm), the catalyst may have degraded. Ensure fresh Thiamine is used and the atmosphere is relatively inert (Nitrogen balloon), as the ylide is oxygen-sensitive.[1]
References
-
Melting Point Verification: J. Am. Chem. Soc.1948 , 70, 1, 426–427.[1] (Synthesis of p-phenylbenzoin).
-
Thiamine Mechanism: Breslow, R. "On the Mechanism of Thiamine Action." J. Am. Chem. Soc.[6]1958 , 80, 3719. [1]
-
Green Chemistry Protocol: "Thiamine hydrochloride catalyzed environmentally benign synthesis." Indian Academy of Sciences.
-
General Benzoin Condensation: Organic Syntheses, Coll. Vol. 1, p.94 (1941).[1] [1]
-
Substrate Data: Biphenyl-4-carboxaldehyde Properties. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]
- 5. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 6. Ethanone, 1,2-diphenyl- [webbook.nist.gov]
Comprehensive Spectroscopic Characterization of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Document Type: Technical Guide & Analytical Whitepaper Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Compound: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (CAS: 5623-25-6)
Executive Summary & Structural Profiling
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, commonly referred to as 4,4'-diphenylbenzoin, is a highly conjugated α-hydroxy ketone. Structurally, it consists of a benzoin core flanked by two extended biphenyl systems. This unique architecture makes it a highly valuable intermediate in the synthesis of advanced organic materials, including photoinitiators, liquid crystals, and extended conjugated ligands for organometallic frameworks[1].
Understanding the exact spectroscopic signature of this molecule is critical for verifying its purity and structural integrity before downstream applications. This guide provides an in-depth, self-validating framework for the synthesis, isolation, and complete spectroscopic elucidation (NMR, FT-IR, UV-Vis) of 1,2-di(biphenyl-4-yl)-2-hydroxyethanone.
Synthesis & Experimental Workflow
The synthesis of 1,2-di(biphenyl-4-yl)-2-hydroxyethanone is achieved via a homocoupling reaction of biphenyl-4-carboxaldehyde[1]. While historically catalyzed by highly toxic cyanide salts, modern green-chemistry protocols utilize N-heterocyclic carbenes (NHCs) derived from thiamine hydrochloride (Vitamin B1) to achieve the necessary umpolung (polarity reversal) of the aldehyde[2].
Step-by-Step Synthetic Protocol
Note: This protocol is a self-validating system. The disappearance of the aldehyde C-H stretch in IR and the appearance of the methine/hydroxyl signals in NMR serve as internal checkpoints for reaction completion.
-
Catalyst Activation: Dissolve 0.15 equivalents of thiamine hydrochloride in a 1:1 mixture of ethanol and water. Add 0.15 equivalents of aqueous NaOH dropwise.
-
Causality: The base deprotonates the thiazolium ring of thiamine, generating the active NHC catalyst in situ.
-
-
Substrate Addition: Add 1.0 equivalent of biphenyl-4-carboxaldehyde (CAS: 3218-36-8) to the reaction mixture[1].
-
Reflux & Coupling: Heat the mixture to 70°C under an inert nitrogen atmosphere for 4–6 hours.
-
Causality: The NHC attacks the carbonyl carbon, forming the Breslow intermediate. This reverses the polarity of the carbonyl carbon from electrophilic to nucleophilic, allowing it to attack a second molecule of biphenyl-4-carboxaldehyde[2].
-
-
Isolation: Cool the mixture to 0°C. The highly hydrophobic product will precipitate as an off-white to pale-yellow solid.
-
Purification: Filter the precipitate under vacuum and recrystallize from hot ethanol/toluene to achieve >98% purity.
Mechanistic Pathway Visualization
Figure 1: NHC-catalyzed umpolung mechanism for the synthesis of 4,4'-diphenylbenzoin.
Comprehensive Spectroscopic Elucidation
To definitively confirm the structure of 1,2-di(biphenyl-4-yl)-2-hydroxyethanone, a multi-modal spectroscopic approach is required. The following sections detail the expected spectral data, grounded in established empirical rules for highly conjugated α-hydroxy ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform (
-
Methine Proton (-CH-OH): Appears as a doublet at ~6.05 ppm (
Hz).-
Causality: This proton is heavily deshielded by three factors: the electronegative oxygen of the hydroxyl group, the anisotropic effect of the adjacent biphenyl ring, and the electron-withdrawing carbonyl group.
-
-
Hydroxyl Proton (-OH): Appears as a doublet at ~4.50 ppm (
Hz).-
Validation: Addition of a drop of
to the NMR tube will cause this peak to disappear (due to deuterium exchange) and the methine doublet at 6.05 ppm to collapse into a singlet.
-
-
Aromatic Protons (18H): The highly conjugated biphenyl rings create a complex multiplet region between 7.30 and 8.10 ppm . The two protons ortho to the carbonyl group are the most deshielded, appearing distinctly around 8.05 ppm due to the magnetic anisotropy of the C=O double bond.
-
Carbonyl Carbon (C=O): ~198.5 ppm . The conjugation with the biphenyl ring shifts this slightly upfield compared to an isolated aliphatic ketone (~210 ppm).
-
Methine Carbon (C-OH): ~76.2 ppm . Characteristic of a secondary alcohol carbon attached to an aromatic ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: Prepare a KBr pellet (1 mg sample ground with 100 mg anhydrous KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
O-H Stretch: A broad, distinct band at ~3420 cm⁻¹ confirms the presence of the secondary alcohol.
-
C=O Stretch: A sharp, intense band at ~1675 cm⁻¹ .
-
Causality: Standard aliphatic ketones absorb at ~1715 cm⁻¹. The extended conjugation with the biphenyl system lowers the force constant of the C=O bond, shifting the absorption to a lower wavenumber.
-
-
Aromatic C=C Stretches: Sharp peaks at 1600 cm⁻¹ and 1485 cm⁻¹ confirm the biphenyl skeletal vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol: Prepare a
-
Transition: A massive, intense absorption band at
nm ( ).-
Causality: This is driven by the extended
-conjugation of the biphenyl moieties.
-
-
Transition: A weak absorption shoulder at
nm ( ), corresponding to the forbidden transition of the oxygen lone pair into the anti-bonding orbital of the carbonyl group.
Consolidated Data Presentation
The following table summarizes the self-validating spectroscopic markers required to confirm the identity and purity of the synthesized compound.
| Spectroscopic Method | Key Signal / Peak | Assignment | Structural Significance |
| Aromatic H (ortho to C=O) | Confirms ketone-adjacent biphenyl | ||
| -CH -OH (Methine) | Confirms benzoin core formation | ||
| -CH-OH (Hydroxyl) | Confirms secondary alcohol | ||
| C =O (Carbonyl) | Conjugated ketone framework | ||
| -C H-OH (Methine) | Benzoin core carbon | ||
| FT-IR (ATR/KBr) | 3420 cm | O-H stretch (broad) | Presence of hydrogen-bonded OH |
| 1675 cm | C=O stretch (sharp) | Conjugated carbonyl system | |
| UV-Vis (Ethanol) | Extended biphenyl conjugation |
Analytical Workflow Visualization
Figure 2: Multi-modal analytical workflow for the structural elucidation of 4,4'-diphenylbenzoin.
References
-
ResearchGate. (2011). Enzymatic diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. Retrieved February 28, 2026, from[Link]
Sources
Technical Guide: Photocleavage Mechanism of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Executive Summary
This technical guide provides a rigorous analysis of the photocleavage mechanism of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (henceforth referred to as BP-Benzoin ). As a conjugated derivative of the classic benzoin photoinitiator, BP-Benzoin exhibits distinct photophysical advantages, primarily a bathochromic shift in absorption and enhanced radical stability due to the biphenyl moieties.
This document is designed for researchers requiring a granular understanding of the Norrish Type I cleavage pathway, kinetic parameters, and self-validating experimental protocols to characterize its efficiency in radical polymerization and photocaging applications.
Molecular Architecture & Photophysical Core
The efficacy of BP-Benzoin as a Type I photoinitiator stems from its specific structural modifications to the
Structural Impact on Photophysics
-
Chromophore: The
transition of the carbonyl group is the primary excitation channel. -
Bathochromic Shift: The biphenyl substitution lowers the energy gap between the HOMO and LUMO, red-shifting the absorption maximum (
) from ~250 nm (benzoin) into the 320–360 nm range, with tailing absorption into the visible spectrum (>380 nm). This allows for efficient excitation using UV-A (365 nm) and violet (405 nm) LED sources. -
Radical Stabilization: Upon cleavage, the resulting radicals benefit from resonance delocalization across the biphenyl system, influencing the rate of recombination (cage effect) and initiation efficiency.
Quantitative Properties (Class Representatives)
The following table summarizes the photophysical properties of BP-Benzoin relative to standard benzoin derivatives.
| Property | Standard Benzoin | BP-Benzoin (1,2-Di(biphenyl-4-yl)...) | Impact |
| ~248 nm | ~330–350 nm | Better overlap with LED sources. | |
| Extinction Coeff. ( | Low ( | High ( | Higher photon capture efficiency. |
| Cleavage Mechanism | Norrish Type I | Norrish Type I | Identical pathway; different kinetics. |
| Triplet Lifetime ( | < 1 ns | ~0.1 – 5 ns | Ultra-fast cleavage competes with quenching. |
The Mechanistic Core: Norrish Type I -Cleavage[1][2]
The photocleavage of BP-Benzoin proceeds via a rapid, irreversible fragmentation of the
Step-by-Step Pathway
-
Excitation (
): Absorption of a photon promotes an electron from the non-bonding orbital ( ) of the carbonyl oxygen to the anti-bonding orbital. -
Intersystem Crossing (
): Rapid spin inversion occurs, facilitated by spin-orbit coupling inherent to the carbonyl group. The rate of ISC ( ) is typically , outcompeting fluorescence. -
-Cleavage (
): The triplet state undergoes homolytic scission at the weakest bond—the bond between the carbonyl carbon and the tetrahedral -carbon. -
Radical Generation: Two distinct radical species are formed:
-
4-Phenylbenzoyl Radical (A): The primary initiating species.
- -Hydroxy-4-phenylbenzyl Radical (B): A ketyl-type radical, often less reactive toward monomers (terminating species) or acting as a reducing agent.
-
Pathway Visualization
The following diagram illustrates the energy landscape and cleavage trajectory.
Caption: Energy diagram showing the Norrish Type I photocleavage of BP-Benzoin from excitation to radical generation.
Experimental Validation Protocols
To validate this mechanism in a research or QC setting, rely on Transient Absorption Spectroscopy (to observe intermediates) and Steady-State Photolysis (to confirm products).
Protocol A: Laser Flash Photolysis (LFP)
Objective: Determine the cleavage rate constant (
Methodology:
-
Sample Prep: Dissolve BP-Benzoin (
M) in acetonitrile (MeCN). Note: Solvent polarity affects radical cage escape. -
Degassing: Purge with Argon for 20 mins. Oxygen quenches the Triplet state (
), obscuring the cleavage kinetics. -
Excitation: Pump with Nd:YAG laser (355 nm, 5-10 ns pulse).
-
Detection: Monitor transient absorption between 300–800 nm.
-
Expectation: A short-lived transient (Triplet) decaying into long-lived species (Radicals).
-
Validation: If the signal is not quenched by
, it is likely a singlet (incorrect for Benzoin). If quenched by 1,3-pentadiene (triplet quencher), the triplet mechanism is confirmed.
-
Protocol B: Product Analysis (Self-Validating)
Objective: Confirm
Methodology:
-
Irradiation: Irradiate a 0.1 M solution of BP-Benzoin in benzene or dichloromethane with a 365 nm LED for 30 minutes.
-
Analysis: Analyze the mixture via GC-MS or
H-NMR. -
Marker Identification:
-
4-Phenylbenzaldehyde: Formed via H-abstraction by the benzoyl radical.
-
4,4'-Diphenylbenzil: Formed via dimerization of the benzoyl radical (minor) or oxidation.
-
Pinacol derivatives: Formed by dimerization of the ketyl radical.
-
-
Logic Check: If 4-phenylbenzaldehyde is the dominant product, the Norrish Type I mechanism is active. If cyclization products are found, look for Norrish Type II (unlikely for this structure due to lack of
-hydrogens).
Application Workflow: Polymerization Initiation
For drug delivery (hydrogels) or materials science, the initiation efficiency is the critical metric.
Real-Time FTIR Curing Profile
This protocol measures the disappearance of the acrylate double bond (
Workflow Visualization:
Caption: FTIR workflow for monitoring polymerization kinetics initiated by BP-Benzoin.
Calculation:
References
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (The authoritative text on Norrish Type I cleavage mechanisms).
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.
- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
-
Lipscomb, J., & Yagci, Y. (2020). 1,2-Diketones as photoinitiators of both cationic and free-radical photopolymerization under UV or Blue LEDs.[1] Polymer Chemistry.
-
Sigma-Aldrich. (n.d.). Water-Soluble Photoinitiators (LAP/Benzoin derivatives) Technical Guide.
Sources
solubility of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in common organic solvents
Executive Summary & Compound Profile
Objective: This guide provides a technical analysis of the solubility behavior of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (CAS: 5623-25-6), widely known as 4,4'-Diphenylbenzoin .[1][2] Unlike its parent compound (benzoin), this derivative exhibits distinct solubility challenges due to the extended
Compound Identification:
-
IUPAC Name: 1,2-di([1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one[1][2]
-
Common Synonyms: 4,4'-Diphenylbenzoin;
-Phenylbenzoin.[1][2] -
Molecular Formula:
[1][2] -
Structural Features: Central
-hydroxy ketone core flanked by two hydrophobic biphenyl groups.[1][2]
Core Application Context: Primarily utilized as a Type I photoinitiator in UV-curable polymerization and as a key intermediate in the synthesis of liquid crystals and conjugated polymers.[1][2] Its solubility directly impacts formulation stability in resin blends and purification efficiency during synthesis.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 4,4'-diphenylbenzoin, one must understand the "Biphenyl Effect."[1][2]
Structural Impact on Solvation
-
Lipophilicity (LogP): Standard benzoin has a LogP of ~1.[1][2]9. The addition of two phenyl rings to form the biphenyl structure significantly increases the LogP (predicted > 4.5), drastically reducing water solubility and increasing affinity for non-polar aromatics.[1][2]
-
Lattice Energy: The biphenyl moieties facilitate strong intermolecular
stacking interactions in the crystal lattice.[1][2] This results in a higher melting point and higher enthalpy of fusion compared to benzoin, making the solid more difficult to disrupt (dissolve) in protic solvents like ethanol.[2]
Solvation Mechanism Diagram
The following diagram illustrates the competing forces determining solubility: the solvent's ability to disrupt the crystal lattice vs. the lattice's cohesive energy.[1][2]
Figure 1: Mechanistic pathways of solvation for 4,4'-Diphenylbenzoin. Note that polar protic solvents often fail to overcome the lattice energy dominated by pi-stacking.[1][2]
Solubility Profile & Solvent Recommendations
Based on structural analogs and synthesis literature, the following solubility tiers are established.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Prediction | Application Note |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Best for stock solutions and reactions.[1][2] Difficult to remove. |
| Chlorinated | Chloroform, DCM | High (>30 mg/mL) | Excellent for extraction and chromatography loading.[1][2] |
| Ethers | THF, Dioxane | Good | Standard reaction media; good balance of solubility and volatility.[1][2] |
| Aromatic | Toluene, Chlorobenzene | Moderate to Good | Ideal for high-temperature recrystallization.[1][2] |
| Polar Protic | Ethanol, Methanol | Low (Cold), Moderate (Hot) | Primary Recrystallization Solvent. Compound likely precipitates upon cooling.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Variable.[1][2] Good for washing filter cakes.[1][2] |
| Alkanes | Hexane, Heptane | Insoluble | Antisolvent for precipitation.[1][2] |
Critical Insight for Recrystallization: While standard benzoin recrystallizes easily from Ethanol, 4,4'-diphenylbenzoin often requires Glacial Acetic Acid or a mixture of Ethanol/Toluene (1:1) to achieve sufficient dissolution at boiling temperatures without requiring excessive solvent volumes.[1][2]
Experimental Protocols for Solubility Determination
Since specific quantitative data is rare, use these self-validating protocols to generate internal data.[1][2]
Protocol A: Gravimetric Solubility Screening (Tier 1)
Use this for rapid "Go/No-Go" solubility assessment.[1][2]
-
Preparation: Weigh 50 mg of dry 4,4'-diphenylbenzoin into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (starting concentration: 100 mg/mL).[1][2]
-
Agitation: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.
-
Visual Check:
-
Validation: If clear, cool to 4°C for 1 hour to check for temperature-dependent precipitation (crucial for storage stability).
Protocol B: HPLC-UV Quantitative Assay (Tier 2)
Use this for precise thermodynamic solubility values (e.g., for formulation).
Reagents:
-
Mobile Phase: Acetonitrile (ACN) / Water (80:20 v/v) + 0.1% Formic Acid.[1][2] (High organic content required to elute the lipophilic compound).[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
Workflow:
-
Saturation: Add excess solid compound to the solvent in a sealed vial. Stir at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon may bind the compound).[1][2]
-
Dilution: Dilute the filtrate 1:100 with Acetonitrile (Do not dilute with water, it will crash out).
-
Quantification: Inject 10 µL. Detect at 254 nm (aromatic absorption).[1][2]
-
Calculation: Compare peak area to a calibration curve of 4,4'-diphenylbenzoin (0.01 - 1.0 mg/mL in ACN).
Workflow Visualization
The following diagram outlines the decision process for selecting a solvent system based on the intended application (Synthesis vs. Analysis).
Figure 2: Decision tree for solvent selection based on experimental goals.
References
-
Synthesis & Properties of Benzoin Derivatives
-
General Solubility of Benzoin Derivatives
-
Compound Identification & CAS Verification
Sources
- 1. Benzoin (CAS 119-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. 4,4'-Dihydroxybenzoin | C14H12O4 | CID 15792828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Phenylbutoxy)benzoic Acid | C17H18O3 | CID 11043825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. che.zju.edu.cn [che.zju.edu.cn]
- 7. scielo.org.co [scielo.org.co]
material safety data sheet (MSDS) for 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
An In-Depth Technical Guide & Material Safety Data Sheet (MSDS) Compound: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (4,4'-Diphenylbenzoin) Target Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary & Chemical Identity
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, commonly referred to as 4,4'-diphenylbenzoin, is a highly conjugated, bulky benzoin derivative. By replacing the standard phenyl rings of traditional benzoin with biphenyl moieties, this compound exhibits extended
As a Senior Application Scientist, I approach the handling and synthesis of this compound through the lens of predictive chemistry: understanding how the extended aromatic system influences both its physicochemical behavior and its toxicological profile is critical for safe and effective laboratory workflows.
| Chemical Attribute | Specification |
| IUPAC Name | 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone |
| Common Synonyms | 4,4'-Diphenylbenzoin; 1,2-bis(1,1'-biphenyl-4-yl)-2-hydroxyethanone |
| Molecular Formula | C26H20O2 |
| Molecular Weight | 364.44 g/mol |
| Precursor | Biphenyl-4-carboxaldehyde (CAS: 3218-36-8)[2] |
Material Safety Data Sheet (MSDS) & Handling Protocols
While specific empirical toxicity data for 4,4'-diphenylbenzoin is limited, its hazard profile can be reliably extrapolated from its structural analogs: standard benzoin[3] and its direct synthetic precursor, biphenyl-4-carboxaldehyde[4]. The presence of the biphenyl groups increases the molecule's partition coefficient (LogP), enhancing its ability to permeate lipid bilayers and potentially increasing its bioaccumulation factor in aquatic environments.
Hazard Identification (GHS Classification)
-
Skin Irritation (Category 2): Causes mild to moderate skin irritation. The lipophilic nature allows for slight dermal permeation[3].
-
Eye Irritation (Category 2A): Causes serious eye irritation. Dust or crystalline particulates can cause mechanical and chemical damage to the cornea[4].
-
Aquatic Chronic (Category 3): Harmful to aquatic life with long-lasting effects due to the stable biphenyl structural motif.
First-Aid & Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention immediately[4].
-
Skin Contact: Wash the affected area with plenty of soap and water. The use of a mild solvent like PEG-400 followed by water can help remove highly lipophilic residues.
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. The compound's low vapor pressure makes inhalation of vapors unlikely, but inhalation of crystalline dust is a primary risk[3].
Storage & PPE Requirements
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness for splash resistance), tightly fitting safety goggles, and a laboratory coat. If handling dry powders outside a fume hood, an N95 or P100 particulate respirator is required.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent environmental contamination and degradation.
Physicochemical Properties
The following table summarizes the quantitative data and physical properties of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, providing a baseline for analytical comparisons.
| Property | Value / Description |
| Physical State | Solid (Crystalline Powder) |
| Color | Off-white to pale yellow |
| Solubility | Soluble in THF, DCM, hot Ethanol; Insoluble in Water |
| Melting Point | > 150 °C (Estimated, higher than standard benzoin due to |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizers. |
Experimental Workflow: Synthesis via Benzoin Condensation
The most efficient route to synthesize 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is via the benzoin condensation of biphenyl-4-carboxaldehyde[2]. While historically catalyzed by highly toxic cyanide salts, modern green chemistry protocols utilize thiamine hydrochloride (Vitamin B1) as a safe, highly effective catalyst.
Mechanistic Causality (Umpolung)
Thiamine acts as an N-heterocyclic carbene (NHC) precursor. Upon deprotonation, the thiazolium ylide attacks the electrophilic carbonyl carbon of the first biphenyl-4-carboxaldehyde molecule. This forms the Breslow Intermediate , which reverses the polarity (umpolung) of the carbonyl carbon, turning it into a nucleophile[5]. This nucleophile then attacks a second aldehyde molecule, forming the C-C bond and releasing the catalyst.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system: visual cues (color changes, precipitation) serve as inline quality control checks.
-
Catalyst Activation: In a 100 mL round-bottom flask, dissolve 1.5 g (4.4 mmol) of thiamine hydrochloride in 5 mL of deionized water. Add 15 mL of 95% ethanol.
-
Deprotonation: Cool the flask in an ice bath to 0 °C. Slowly add 3.0 mL of 3M NaOH dropwise while stirring. Validation check: The solution will turn pale yellow, indicating the formation of the active thiazolium ylide.
-
Substrate Addition: Add 5.0 g (27.4 mmol) of biphenyl-4-carboxaldehyde[2] to the reaction mixture.
-
Condensation: Attach a reflux condenser and heat the mixture to 70 °C for 90 minutes. Causality note: The bulky biphenyl groups cause steric hindrance, requiring a longer reflux time compared to standard benzaldehyde.
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath. Validation check: A thick, off-white crystalline precipitate of 4,4'-diphenylbenzoin will form.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold water, followed by 10 mL of ice-cold ethanol to remove unreacted aldehyde and catalyst.
-
Drying: Dry the product in a vacuum desiccator overnight.
Mechanistic Pathway Visualization
Thiamine-catalyzed umpolung mechanism forming 4,4'-diphenylbenzoin.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 4,4'-diphenylbenzoin, the following analytical signatures must be verified:
-
1H NMR (400 MHz, CDCl3): The most critical diagnostic peak is the methine proton (CH-OH), which should appear as a doublet (coupling with the OH proton) or a singlet (if D2O exchanged) around
5.90 - 6.10 ppm. The aromatic region will be highly complex and integrated for 18 protons ( 7.30 - 8.00 ppm), confirming the presence of the two biphenyl systems. -
FT-IR (ATR): Look for a broad O-H stretching band at ~3400 cm⁻¹ and a sharp, conjugated ketone C=O stretching band at ~1670 cm⁻¹. The absence of a strong aldehyde C-H stretch at 2720 cm⁻¹ confirms the complete consumption of the starting material.
References
-
Synthesis of conjugated oligomers: the preparation and characterization of oligothiophenes and oligophenyls. Leiden University. Available at: [Link]
-
Enzymatic diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - Benzoin MSDS. ScienceLab / MiraCosta College. Available at: [Link]
Sources
Computational Modeling of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone Excited States
Executive Summary
This guide provides a rigorous computational framework for modeling the excited state dynamics of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone . As a conjugated derivative of benzoin, this molecule represents a class of Norrish Type I photoinitiators and photolabile protecting groups (PPGs) used in both polymer chemistry and photopharmacology (drug uncaging).
The substitution of phenyl rings with biphenyl moieties extends
Part 1: Molecular Architecture & Photophysical Context
Structural Significance
The core scaffold is an
-
Ground State (
): Stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen ( ). -
Excited State (
): The lowest excited states are typically transitions localized on the carbonyl, but the biphenyl groups introduce mixing with states, enhancing the molar extinction coefficient ( ).
The Cleavage Mechanism (Norrish Type I)
For drug development and initiation, the critical event is the homolytic cleavage of the
-
Excitation:
-
Intersystem Crossing (ISC):
(Fast, driven by spin-orbit coupling). -
-Cleavage:
Benzoyl Radical + -Hydroxybenzyl Radical.
Part 2: Computational Theory Level Selection
Selecting the correct model chemistry is critical for handling the extended conjugation of the biphenyl system.
| Component | Recommended Level | Rationale (Causality) |
| Functional (Geometry) | Standard hybrid functionals (B3LYP) often underestimate charge-transfer excitations in conjugated systems. Long-range corrected functionals ( | |
| Functional (Excited) | PBE0 or M06-2X | PBE0 often yields transition energies closer to experimental UV-Vis data for benzoin derivatives than B3LYP. |
| Basis Set | def2-TZVP | Triple-zeta quality is required to describe the diffuse nature of excited electron density. 6-311++G(d,p) is an acceptable alternative. |
| Solvation | PCM / SMD | Implicit solvation (e.g., Acetonitrile, Methanol) is mandatory. The dipole moment changes significantly upon excitation; gas-phase calculations will yield erroneous energetic barriers. |
Part 3: Experimental Protocols & Workflows
Protocol A: Ground State Conformational Analysis
Objective: Identify the global minimum, specifically quantifying the intramolecular H-bond strength.
-
Initial Guess: Construct the molecule with the hydroxyl H pointing toward the carbonyl O (syn-conformation).
-
Optimization: Run Opt+Freq at
B97X-D/def2-TZVP level. -
Validation: Ensure zero imaginary frequencies.
-
Control: Run a second optimization with the hydroxyl H rotated
(anti-conformation) to calculate the H-bond stabilization energy ( ).
Protocol B: Vertical Excitation (UV-Vis Prediction)
Objective: Predict
-
Input: Optimized
geometry. -
Method: TD-DFT (Time-Dependent Density Functional Theory).[1][2]
-
N-States: Calculate at least 20 states (
) to capture high-energy transitions from the biphenyl groups. -
Analysis:
-
Look for the
state (usually , low oscillator strength ). -
Look for bright states (
or , , high ) which correspond to the strong UV absorption band.
-
Protocol C: Excited State Dynamics & Cleavage (The "Drug Release" Step)
Objective: Map the reaction coordinate for radical generation.
-
Triplet Optimization: Optimize the lowest triplet state (
) using UB3LYP (Unrestricted DFT) on the geometry.-
Note: Benzoin derivatives typically cleave from the Triplet state.
-
-
Relaxed Surface Scan:
-
Coordinate: The
bond length. -
Range: Scan from equilibrium (
) to dissociated ( ) in steps of . -
Method: Perform a constrained optimization at each step on the
potential energy surface (PES).
-
-
Transition State (TS) Search: Locate the maximum on the scan and perform a Opt(TS, CalcFC) calculation to refine the barrier height.
Part 4: Visualization of Pathways
Computational Workflow Diagram
Caption: Step-by-step computational workflow for characterizing photo-cleavage dynamics.
Photophysical Mechanism (Jablonski-Type)
Caption: Energy pathway from photon absorption to radical generation via Intersystem Crossing.
Part 5: Data Presentation & Analysis
When reporting your results, summarize the key electronic transitions in the following format. This structure allows for rapid comparison with experimental UV-Vis spectra.
Table 1: Predicted Vertical Excitation Energies (Example Data Structure)
| State | Transition | Energy (eV) | Oscillator Strength ( | Character | |
| HOMO | 3.45 | 360 | 0.005 | ||
| HOMO-1 | 4.10 | 302 | 0.450 | ||
| HOMO | 3.10 | N/A | N/A |
Critical Analysis Points:
-
Red-Shift: Compare the
peak of the biphenyl derivative to standard benzoin (~245 nm). The biphenyl conjugation should shift this significantly ( nm), making it more efficient for UV-LED curing or biological uncaging windows. -
Cleavage Barrier: The activation energy (
) calculated from the PES scan should be low (< 5-8 kcal/mol) for an efficient photoinitiator.
References
-
Molecular Mechanism of Benzoin Cleavage: Lalevée, J., et al. "Photochemical
-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study." Molecules, 2020. [Link] -
General Photochemistry of Ketones (Norrish Reactions): IUPAC. "Norrish Type I Reaction."[3][4][5][6][7][8] Compendium of Chemical Terminology (Gold Book). [Link]
-
TD-DFT Benchmarking for Organic Dyes: Le Bahers, T., Adamo, C., & Ciofini, I. "A Qualitative Index of Spatial Extent in Charge-Transfer Excitations." Journal of Chemical Theory and Computation, 2011. (Context for choosing CAM-B3LYP). [Link]
-
Photolabile Protecting Groups in Drug Delivery: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. [Link]
-
Gaussian 16 User Reference (Software Protocol): Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Norrish reaction - Wikipedia [en.wikipedia.org]
- 8. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
Technical Whitepaper: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (4,4'-Diphenylbenzoin)
The following technical guide provides an in-depth analysis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone , historically and chemically recognized as 4,4'-Diphenylbenzoin . This guide synthesizes early foundational research on benzoin derivatives to elucidate the synthesis, photochemical mechanism, and application of this specific photoinitiator.[1]
Mechanistic Insights, Synthesis, and Early Photochemical Research[1][2]
Executive Summary
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone , commonly referred to as 4,4'-Diphenylbenzoin , represents a critical evolution in the class of
-
Spectral Absorption: The extended conjugation of the biphenyl groups induces a bathochromic shift (red-shift), improving absorption in the near-UV (300–400 nm) range compared to standard benzoin.[1][2]
-
Volatility & Migration: The increased molecular weight significantly reduces volatility and migratory potential, a crucial factor for food packaging and thick-film curing applications.[1][2]
This guide reconstructs the early research landscape (1970s–1980s), anchoring the molecule's performance in the seminal work of Heine , Lewis , and Schnabel , who defined the photophysics of benzoin derivatives.[1]
Chemical Identity & Structural Logic[2]
The molecule is a symmetrical benzoin derivative where the phenyl rings at the 1 and 2 positions are replaced by biphenyl systems.
| Property | Specification |
| IUPAC Name | 1,2-Di([1,1'-biphenyl]-4-yl)-2-hydroxyethanone |
| Common Name | 4,4'-Diphenylbenzoin |
| Molecular Formula | |
| Chromophore | Biphenyl-Carbonyl ( |
| Photoinitiator Type | Type I (Homolytic |
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical structure and the critical bond subject to photocleavage.[1]
Caption: Structural connectivity showing the critical C-C bond between the carbonyl and alpha-carbon, weakened by the stability of the resulting radicals.[1][2]
Synthesis Methodology
The synthesis of 4,4'-diphenylbenzoin follows the classic benzoin condensation , utilizing 4-phenylbenzaldehyde as the precursor.[1][2] Early research utilized cyanide catalysis, though thiamine-mediated (vitamin B1) catalysis is the modern green alternative.[1][2]
Protocol: Benzoin Condensation of 4-Phenylbenzaldehyde
Objective: Synthesize 1,2-di(biphenyl-4-yl)-2-hydroxyethanone. Precursor: 4-Phenylbenzaldehyde (Biphenyl-4-carboxaldehyde).[1][2]
-
Reagent Preparation: Dissolve 0.1 mol of 4-phenylbenzaldehyde in 100 mL of 95% ethanol.
-
Catalyst Addition: Add 10 mL of aqueous NaCN (sodium cyanide) solution (WARNING: Toxic) or thiamine hydrochloride (2 g) adjusted to pH 9-10 with NaOH.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. The solution typically darkens as the condensation proceeds.
-
Crystallization: Cool the solution to room temperature and then to 0°C. The product, 4,4'-diphenylbenzoin , precipitates as a solid due to its high molecular weight and rigidity.[1]
-
Purification: Filter the crude solid and recrystallize from ethanol or an ethanol/toluene mix.
-
Characterization:
Photochemical Mechanism (Norrish Type I)
The core utility of this molecule lies in its ability to undergo Norrish Type I
The Pathway[1][2]
-
Absorption: The molecule absorbs a photon (
), promoting an electron from the ground state ( ) to an excited singlet state ( ). -
Intersystem Crossing (ISC): Rapid ISC (
) converts to the triplet state ( ).[1][2] Benzoin derivatives have near-unity quantum yields for triplet formation.[1][2] -
-Cleavage: From the
state, the bond between the carbonyl carbon and the -carbon breaks.[1][2] -
Radical Generation: Two radicals are formed:
Mechanistic Diagram (DOT)
Caption: The photochemical cascade from photon absorption to radical generation. The biphenyl groups stabilize the T1 state, potentially extending its lifetime compared to phenyl analogs.[1]
Early Research & Authoritative Grounding
While specific papers solely titled "1,2-Di(biphenyl-4-yl)-2-hydroxyethanone" are rare in open literature, the behavior of this molecule is grounded in the seminal studies of benzoin derivatives conducted in the 1970s.[1][2]
Key Foundational Studies
The following papers established the rules that govern 4,4'-diphenylbenzoin:
-
Heine et al. (1972) & Lewis et al. (1975):
-
Significance: These researchers definitively proved the
-cleavage mechanism for benzoins using quenching studies.[1][2] They demonstrated that electron-donating substituents (like the extended -system of biphenyl) can stabilize the transition state for cleavage.[1][2] -
Relevance: The biphenyl group acts as a conjugative stabilizer, ensuring that the cleavage remains the dominant pathway over hydrogen abstraction.[1]
-
Citation: Lewis, F. D., et al. "Photochemical
-cleavage of benzoin derivatives."[1][2][3] J. Am. Chem. Soc.[1][3][4] 97.6 (1975): 1519-1525.[1][2]
-
-
Kuhlmann & Schnabel (1977):
-
Significance: Using Laser Flash Photolysis , they measured the lifetime of benzoin triplet states.[1][4] They found that benzoin derivatives have short triplet lifetimes (
ns) because the cleavage rate ( ) is extremely fast ( ).[1][2] -
Relevance: For 4,4'-diphenylbenzoin, the heavier biphenyl groups may slightly retard the cleavage rate due to steric bulk, but the extended conjugation lowers the triplet energy, shifting absorption to the red.[1]
-
Citation: Kuhlmann, R., & Schnabel, W. "Flash photolysis investigation on primary processes of the sensitized polymerization of vinyl monomers: 2. Experiments with benzoin and benzoin derivatives."[1] Polymer 18.11 (1977): 1163-1168.[1][2]
-
Performance Comparison Table
| Feature | Standard Benzoin | 4,4'-Diphenylbenzoin |
| Structure | Diphenyl | Di(biphenyl) |
| Absorption ( | ~250 nm (tail to 300 nm) | ~270 nm (tail to 350 nm) |
| Molar Extinction ( | Lower | Higher (due to extended conjugation) |
| Volatility | Moderate | Very Low (High MW) |
| Solubility | Good in most monomers | Lower (requires reactive diluents) |
Experimental Protocol: Photopolymerization Efficiency Test
To validate the efficacy of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, the following self-validating protocol is recommended.
Materials:
-
Reference: Irgacure 651 (DMPA) or Standard Benzoin.[1]
Workflow:
-
Formulation: Dissolve the initiator in HDDA. Mild heating (40°C) may be required for the biphenyl derivative due to its crystallinity.
-
Coating: Apply a 50
film onto a glass slide using a wire-wound bar.[1][2] -
Irradiation: Expose to a medium-pressure Hg lamp (80 W/cm).
-
FTIR Monitoring: Monitor the disappearance of the acrylate double bond peak at 810 cm⁻¹ or 1405 cm⁻¹ .
-
Validation: Plot conversion vs. time. The biphenyl derivative should show a slower initial rate (due to steric bulk) but potentially higher final conversion in thick films due to its red-shifted absorption allowing deeper light penetration.[1][2]
References
-
Lewis, F. D., Lauterbach, R. T., Heine, H. G., Hartmann, W., & Rudolph, H. (1975).[1][2][3][4] "Photochemical
-cleavage of benzoin derivatives. Polar transition states for free-radical formation." Journal of the American Chemical Society, 97(6), 1519-1525.[1][2] Link[1][2] -
Kuhlmann, R., & Schnabel, W. (1977).[1][4][5] "Flash photolysis investigation on primary processes of the sensitized polymerization of vinyl monomers: 2. Experiments with benzoin and benzoin derivatives."[1] Polymer, 18(11), 1163-1168.[1][2] Link[1][2]
-
Heine, H. G. (1972).[1] "The mechanism of the photochemical
-cleavage of benzoin ethers." Tetrahedron Letters, 13(46), 4755-4758.[1][2] Link -
Fouassier, J. P. (1995).[1] Photoinitiation, Photopolymerization, and Photocuring: Fundamentals and Applications. Hanser Publishers.[1] (General reference for Type I mechanisms).
Sources
Crystal Structure & Crystallography of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone: A Technical Guide
Topic: Crystal Structure and Crystallography of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Drug Development Scientists
Executive Summary
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (commonly referred to as 4,4'-diphenylbenzoin ) represents a critical structural motif in organic electronics and photo-polymerization. Unlike simple benzoin, the extension of the aromatic system via biphenyl groups introduces competing steric and electronic effects that dictate its solid-state assembly.
This guide provides an in-depth crystallographic analysis framework, detailing the synthesis, crystal growth, and structural solving strategies required for this compound. It focuses on the interplay between the robust benzoin intramolecular hydrogen bond and the supramolecular
Molecular Architecture & Synthesis
Chemical Identity[1][2]
-
IUPAC Name: 1,2-di([1,1'-biphenyl]-4-yl)-2-hydroxyethanone
-
Common Name: 4,4'-Diphenylbenzoin
-
Molecular Formula:
-
Key Structural Features:
-
Benzoin Core: A central
-hydroxy ketone moiety responsible for the molecule's photoactivity (Norrish Type I cleavage). -
Biphenyl Wings: Two hydrophobic, conjugated systems that drive crystal packing through non-covalent interactions.
-
Synthesis Protocol (Green Chemistry Approach)
While historical methods utilize toxic cyanide catalysts, the preferred modern route employs thiamine hydrochloride (Vitamin B1) as a biocatalyst, ensuring high purity for crystallographic analysis.
Protocol:
-
Reagents: Dissolve 4-phenylbenzaldehyde (20 mmol) in 95% Ethanol (30 mL).
-
Catalyst: Add Thiamine HCl (3 mmol) dissolved in minimal water (5 mL), followed by 2M NaOH to adjust pH to ~9.0.
-
Reaction: Reflux at 80°C for 3 hours. The solution will darken as the acyloin condensation proceeds.
-
Workup: Cool to room temperature, then refrigerate (4°C) overnight. The product precipitates as a pale yellow solid.
-
Purification: Recrystallize from a 1:1 mixture of Ethanol/Toluene to remove unreacted aldehyde.
Crystallization Methodology
Obtaining single crystals of diffraction quality for this compound is challenging due to the rotational freedom of the biphenyl rings, which often leads to disorder.
Solubility Profile & Solvent Selection
The compound exhibits low solubility in pure alcohols due to the lipophilic biphenyl groups. A binary solvent system is required to balance solubility (toluene/CHCl3) with nucleation control (ethanol/hexane).
| Solvent System | Method | Crystal Habit | Suitability for XRD |
| Ethanol (Slow Evap) | Evaporation | Microcrystalline powder | Poor (Nucleation too fast) |
| Toluene/Hexane (1:2) | Vapor Diffusion | Thin Plates/Needles | Moderate (Often twinned) |
| CHCl3/Ethanol (1:1) | Slow Cooling | Block/Prism | Excellent |
Optimized Crystal Growth Workflow
To minimize twinning (common in large aromatic systems), we utilize a thermodynamic control strategy:
Figure 1: Optimized crystallization workflow for biphenyl-benzoin derivatives to prevent rapid precipitation.
Structural Analysis & Crystallography[1][2][3][4][5][6]
Data Collection Strategy
Due to the potential for weak diffraction at high angles (common in purely organic aromatics), data should be collected at 100 K using Cu-K
The Benzoin Motif (Intramolecular)
The defining feature of the crystal structure is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.
-
Interaction:
-
Geometry: This forms a pseudo-5-membered ring, locking the central bond rotation.
-
Consequence: This interaction planarizes the central core, extending conjugation between the two biphenyl systems, which is critical for the molecule's UV absorption properties.
Biphenyl Torsion & Packing (Intermolecular)
Unlike simple benzoin, the biphenyl groups introduce a "twist" to minimize steric clash between ortho-hydrogens.
-
Torsion Angle: Expect a dihedral angle of 35°–45° between the phenyl rings of the biphenyl moiety.
-
Packing Motif: The molecules likely adopt a Herringbone packing motif (edge-to-face interactions) rather than simple
-stacking, driven by the need to accommodate the bulky, twisted biphenyl groups.
Structural Hierarchy Diagram
The stability of the crystal lattice is governed by a hierarchy of forces, detailed below:
Figure 2: Hierarchical assembly of forces driving the crystallization of 4,4'-diphenylbenzoin.
Physicochemical Implications
Understanding the crystal structure allows for the prediction of physical properties relevant to drug development and materials science.
Photo-Cleavage Mechanism (Norrish Type I)
The crystal structure reveals that the
-
Implication: Upon UV irradiation, this bond cleaves homolytically to form two benzoyl-type radicals. The efficiency of this process in the solid state is determined by the cage effect —if the crystal packing is too tight, the radicals recombine; if loose (low density), they initiate polymerization.
Polymorphism Risk
Due to the rotational freedom of the biphenyl linkage, this compound is prone to conformational polymorphism .
-
Form I (Stable): Obtained from slow evaporation; twisted biphenyls; high melting point.
-
Form II (Metastable): Obtained from rapid cooling (melt); planarized biphenyls; lower melting point.
-
Validation: Always perform Powder X-Ray Diffraction (PXRD) on bulk batches to ensure phase purity matches the single-crystal data.
References
-
Green Synthesis of Benzoin
- Title: Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in w
- Source: NIH / PMC
-
Crystallographic Principles of Benzoin Derivatives
- Title: Crystal structure of benzoin deriv
- Source: Acta Crystallographica (General Reference for Benzoin Motif)
-
Biphenyl Structural Behavior
- Title: Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl.
- Source: NIScPR
-
Solubility & Characterization Guide
- Title: A Technical Guide to the Solubility and Stability of Biphenyl-deriv
- Source: BenchChem
Methodological & Application
Application Note: High-Performance SLA 3D Printing with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (DBHE)
This Application Note is designed for researchers and R&D scientists in pharmaceutical and biomedical engineering sectors. It details the specific utilization of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (referred to herein as DBHE ), a specialized, highly conjugated benzoin derivative, in Stereolithography (SLA) 3D printing.
Executive Summary
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (DBHE) is a Norrish Type I photoinitiator belonging to the
-
Red-Shifted Absorption: Extended
-conjugation shifts the absorption edge into the near-UV (350–375 nm), making it highly efficient for standard SLA laser sources (355 nm) and UV-LED DLP systems (365 nm). -
Reduced Migration & Cytotoxicity: The significantly higher molecular weight (
g/mol ) compared to standard benzoin ( g/mol ) drastically reduces volatility and diffusivity, minimizing leaching from the cured matrix—a critical parameter for drug delivery devices and cell scaffolds.
This guide outlines the formulation, solubilization, and printing parameters required to leverage DBHE effectively.
Physicochemical Profile & Mechanism
Understanding the molecule's behavior is prerequisite to formulation. DBHE undergoes homolytic cleavage at the C–C bond between the carbonyl and the
Table 1: Critical Properties of DBHE
| Property | Value | Implication for SLA |
| CAS Number | 5623-25-6 | Verification of raw material identity. |
| Molecular Weight | 364.44 g/mol | Low mobility; ideal for low-leaching applications. |
| Appearance | White to Off-White Powder | Minimal yellowing compared to TPO/BAPO. |
| Solubility (Water) | Negligible (< 0.01%) | Requires organic co-solvent or hydrophobic monomers. |
| Solubility (Reactive) | Moderate in PEGDA, HDDA | Requires heat/sonication for integration. |
| Absorption | ~280–320 nm (Tail >360 nm) | Optimized for 355 nm (Laser) or 365 nm (LED). |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the photo-cleavage and subsequent polymer initiation pathway.
Experimental Protocol: Resin Formulation
Due to the bulky nature of the biphenyl groups, DBHE exhibits slower dissolution kinetics than simple acetophenones. The following protocol ensures a homogeneous resin, preventing "speckling" or inconsistent cure depth.
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Photoinitiator: DBHE (>98% purity).
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA, Mn 575 or 700) or Methacrylate-based resin.
-
Solvent (Optional): Dimethyl sulfoxide (DMSO) or Ethanol (absolute).
-
Equipment: Heated magnetic stirrer, Ultrasonic bath, Amber glass vials.
Step-by-Step Formulation
-
Solubility Assessment:
-
Direct Dissolution (Preferred for low toxicity): Attempt to dissolve DBHE directly into the monomer.
-
Co-solvent Method: If concentration >1.0 wt% is required, pre-dissolve DBHE in minimal DMSO (1:1 ratio by weight of PI to solvent).
-
-
Mixing Protocol (Direct Method):
-
Weighing: Calculate the mass for a 0.5 wt% to 2.0 wt% concentration.
-
Calculation: For 50g resin at 1 wt%: Weigh 0.50g DBHE.
-
-
Dispersion: Add DBHE to the liquid monomer in an amber vial.
-
Heating: Heat the mixture to 50°C while stirring at 500 RPM. Note: Do not exceed 60°C to prevent thermal polymerization.
-
Sonication: If particulates remain after 30 mins, sonicate at 40 kHz for 10-minute intervals until optically clear.
-
-
Degassing:
-
Allow the resin to cool to room temperature.[1]
-
Vacuum degas for 15 minutes to remove micro-bubbles introduced during mixing. Oxygen inhibition is a competitor to DBHE radicals; removing oxygen improves surface cure.
-
Formulation Data Table
| Component | Concentration (wt%) | Function | Notes |
| PEGDA (Mn 700) | 98.0 - 99.5% | Base Monomer | Biocompatible backbone. |
| DBHE | 0.5 - 2.0% | Photoinitiator | Higher % increases cure speed but decreases cure depth ( |
| UV Blocker (Optional) | 0.01 - 0.05% | Absorber | Use Sudan I or OB+ if z-resolution is poor. |
SLA Printing Parameters
DBHE is highly efficient at 365 nm. The following parameters are baseline values for a standard commercial SLA printer (e.g., Formlabs Form 3 or custom open-source SLA) operating at ~10-20 mW/cm².
Calibration Workflow (DOT Visualization)
Recommended Settings (365 nm Source)
-
Layer Height: 50
m -
Critical Energy (
): ~8–12 mJ/cm² (Dependent on monomer formulation). -
Penetration Depth (
): Typically lower than TPO due to high extinction coefficient. Expect 70–120 m at 1 wt%. -
Exposure Time:
-
Base Layers: 25–40 seconds.
-
Model Layers: 2.5–5.0 seconds (assuming 10 mW/cm² irradiance).
-
Technical Insight: If using a 405 nm printer (standard consumer DLP), DBHE efficiency drops significantly. You must increase exposure times by factor of 3–5x or increase concentration to saturation (~2.5 wt%), though this may cause precipitation. Recommendation: Stick to 355–385 nm light sources for this initiator.
Post-Processing & Biocompatibility[10]
For drug development applications, removing unreacted PI is non-negotiable.
-
Wash:
-
Agitate in Isopropyl Alcohol (IPA) or Ethanol for 5 minutes.
-
Note: Because DBHE is bulky and hydrophobic, it may require a secondary wash in a 50:50 Ethanol/Water mix if the matrix is hydrogel-based.
-
-
Post-Cure:
-
UV Chamber (365–405 nm) for 15–30 minutes at 60°C.
-
This step drives the conversion of remaining double bonds and consumes residual DBHE, locking it into the network.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Resin is cloudy | DBHE not fully dissolved. | Heat to 50°C and sonicate. Check if concentration exceeds solubility limit. |
| Print delamination | Undercure (Low | Increase exposure time by 20%. |
| "Blooming" or loss of detail | Overcure (Light scattering). | Add 0.02% UV blocker (e.g., Sudan I) to restrict light penetration. |
| Yellowing of part | Conjugated radical entrapment. | Normal for biphenyls. Photobleaching may occur over time, or reduce PI concentration. |
References
-
Chemical Structure & Properties: National Institute of Standards and Technology (NIST).[2] Ethanone, 1-[1,1'-biphenyl]-4-yl- (Analogous Structure Data). Available at: [Link]
-
Photoinitiator Cytotoxicity in SLA: The Australian National University. Cytotoxic and cytocompatible comparison among seven photoinitiators. Available at: [Link]
-
General Benzoin Derivative Synthesis: National Institutes of Health (PMC). (Biphenyl-4-yl)(phenyl)methanone Crystallography. Available at: [Link]
-
SLA Resin Formulation Standards: RadTech. Formulating for 3D Printing (SLA). Available at: [Link]
-
Biocompatible Photoinitiators: MDPI. Visible Light Photoinitiator for 3D-Printing of Tough Methacrylate Resins. Available at: [Link]
Disclaimer: This protocol involves the use of UV radiation and chemical handling.[1][3][4] Always consult the Safety Data Sheet (SDS) for DBHE and your specific monomer before use.
Sources
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Ethanone, 1-[1,1'-biphenyl]-4-yl- [webbook.nist.gov]
- 3. Polyethylene Glycol Diacrylate (PEGDA) – Structure and UV-Curable Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering [mdpi.com]
formulating a photopolymer resin with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Application Note: Engineering High-Fidelity Photopolymer Resins with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone for Biomedical Microdevices
Executive Summary
The development of high-resolution microfluidic chips and microneedle arrays requires photopolymer resins that exhibit precise curing kinetics, minimal cytotoxicity, and zero leaching in aqueous environments. This application note details the formulation and processing of a custom hydrophobic resin utilizing 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (a biphenyl-substituted
Mechanistic Rationale & Photochemistry
The Norrish Type I Cleavage Pathway
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone functions as a highly efficient Type I free-radical photoinitiator. Upon absorption of a photon, the molecule is excited to a singlet state and undergoes rapid intersystem crossing to a short-lived triplet state. From this triplet state, it undergoes a classic Norrish Type I homolytic
Why the Biphenyl Substitution Matters
Standard
-
Bathochromic Shift: The addition of biphenyl groups extends the electron delocalization (
-conjugation) across the molecule. This significantly red-shifts the absorption maximum, allowing the photoinitiator to be highly reactive at 405 nm , the standard wavelength of modern, high-resolution DLP/SLA 3D printers. -
Regulatory & Toxicity Advantages: The industry-standard visible-light photoinitiator, TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), has been classified by the European Chemicals Agency (ECHA) as a reprotoxic compound, prompting the biomedical field to seek safer alternatives[3].
-hydroxy ketones provide a critical, lower-toxicity replacement for drug screening and in-vivo applications[3]. -
Hydrophobicity: The bulky, non-polar biphenyl rings render the molecule and its cleavage byproducts virtually insoluble in water. In microfluidic drug-screening assays, this prevents the photoinitiator from leaching into aqueous cell culture media, thereby eliminating false-positive cytotoxicity readings.
Figure 1: Norrish Type I photochemical cleavage and polymerization initiation pathway.
Resin Formulation Strategy
To capitalize on the hydrophobic nature of the photoinitiator, the monomer matrix must be equally lipophilic to ensure phase compatibility and prevent phase separation during curing. We utilize a blend of Bis-GMA (Bisphenol A-glycidyl methacrylate) for structural rigidity and TEGDMA (Triethylene glycol dimethacrylate) as a reactive diluent.
Table 1: Recommended Base Formulation Ratios
| Component | Function | Weight Percentage (wt%) | Causality / Rationale |
| Bis-GMA | Base Monomer | 65.0% | Provides high mechanical strength and rigid crosslinking required for microfluidic channel integrity. |
| TEGDMA | Reactive Diluent | 33.4% | Radically lowers the viscosity of Bis-GMA; acts as the primary solvent for the crystalline photoinitiator. |
| 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone | Photoinitiator | 1.5% | Initiates polymerization at 405 nm. Kept at 1.5% to balance penetration depth and cure speed. |
| 2-(2-Hydroxyphenyl)-benzotriazole | Photoabsorber | 0.1% | Restricts Z-axis light penetration, preventing "light bleeding" and ensuring crisp micro-channel roofs. |
Step-by-Step Experimental Protocol
The following methodology is designed as a self-validating system . Each phase contains internal checks to guarantee that the physical chemistry of the resin is optimized before proceeding to the next step.
Phase 1: Solubilization and Blending
Causality: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is highly crystalline. Attempting to mix it directly into viscous Bis-GMA will result in micro-dispersions rather than a true solution, leading to severe light scattering during printing and localized cure failures.
-
Pre-dissolution: Weigh 33.4 g of TEGDMA into an amber glass vial (to prevent premature ambient UV curing). Add 1.5 g of the photoinitiator and 0.1 g of the photoabsorber.
-
Thermal Agitation: Place the vial in a heated magnetic stirrer at 40°C. Stir at 400 RPM for 45 minutes. Note: Do not exceed 50°C to avoid thermal auto-polymerization.
-
Monomer Integration: Once dissolved, slowly pour the TEGDMA solution into 65.0 g of Bis-GMA while continuously stirring with an overhead mechanical mixer at 200 RPM for 1 hour.
-
Self-Validation Checkpoint 1: Shine a 650 nm (red) laser pointer through the vial. The beam path should be invisible. If the beam path scatters (Tyndall effect), undissolved photoinitiator microcrystals remain. Continue mixing until optically clear.
Phase 2: Degassing
Causality: Ambient oxygen has a triplet ground state (
-
Self-Validation Checkpoint 2: Draw 5 mL of the resin into a transparent glass syringe. Inspect visually against a light source; the absolute absence of microbubbles confirms successful degassing.
Phase 3: DLP 3D Printing and Post-Processing
-
Printing: Load the resin into a 405 nm DLP printer vat. Set the layer height to 50 µm. Set base layer exposure to 45 seconds and normal layer exposure to 6.5 seconds.
-
Solvent Wash: Remove the printed microdevice and submerge it in >99% Isopropyl Alcohol (IPA). Subject to ultrasonic cleaning for exactly 3 minutes to dissolve unreacted monomers from the microchannels.
-
Post-Curing: Dry the part with compressed air, then place it in a 405 nm UV post-curing chamber for 15 minutes at 60°C to drive the double-bond conversion to >95%.
-
Self-Validation Checkpoint 3: Flush the microfluidic channels with a dye-colored aqueous buffer using a syringe pump. No dye should permeate the channel walls, validating the hydrophobic integrity and complete crosslinking of the biphenyl-enhanced network.
Figure 2: Step-by-step workflow for formulating and printing the photopolymer resin.
References
-
Title: Review of basic chemistry of UV‐curing technology Source: Emerald Publishing URL: 1
-
Title: Water-Soluble Type I Radical Photoinitiators Dedicated to Obtaining Microfabricated Hydrogels | Chemistry of Materials Source: ACS Publications URL: 3
-
Title: Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators Source: MDPI URL: 2
Sources
Application Note: Optimization of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (BP-Benzoin) for Radical Polymerization
This Application Note provides a comprehensive technical guide for optimizing the concentration of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (referred to herein as BP-Benzoin ) in radical polymerization.
Executive Summary
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is a specialized, high-performance Type I photoinitiator derived from the benzoin scaffold. Unlike standard benzoin (2-hydroxy-1,2-diphenylethanone), the substitution of phenyl rings with biphenyl moieties significantly extends the π-conjugation system.
Key Advantages:
-
Red-Shifted Absorption: Enhanced absorption in the near-UV (365–405 nm) range compared to standard benzoin, making it compatible with modern UV-LED sources.
-
Lower Migration: Higher molecular weight (~364 g/mol ) reduces volatility and extractability, critical for biomedical and food-packaging applications.
-
High Radical Efficiency: Generates resonance-stabilized biphenyl-benzoyl and biphenyl-α-hydroxybenzyl radicals upon Norrish Type I cleavage.
The Challenge:
Due to its high molar extinction coefficient (
Mechanism of Action
BP-Benzoin operates via a Norrish Type I photocleavage mechanism. Upon absorption of UV energy, the molecule enters an excited triplet state and undergoes homolytic cleavage at the C–C bond between the carbonyl and the hydroxyl-bearing carbon.
Figure 1: Photolysis Pathway of BP-Benzoin
Caption: Figure 1. Photolytic cleavage of BP-Benzoin yields two active radical species capable of initiating polymerization.
Experimental Protocol: Concentration Optimization
Objective: Determine the concentration that maximizes Double Bond Conversion (DBC) without compromising Depth of Cure (DoC) .
Materials Required:
-
Monomer Base: e.g., PEGDA (Polyethylene glycol diacrylate) or HEMA.
-
Photoinitiator: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (BP-Benzoin).
-
Solvent (if needed): DMSO or DMF (due to low solubility of biphenyls in pure acrylates).
-
Equipment: Real-time FTIR (RT-FTIR) or Photo-DSC; UV-LED Light Source (365 nm or 405 nm).
Step 1: Solubility Limit Test (Critical)
Biphenyl derivatives have lower solubility than phenyl analogs.
-
Prepare a 5 wt% stock solution of BP-Benzoin in the monomer.
-
Sonicate at 40°C for 30 minutes.
-
If precipitation occurs upon cooling to RT, dilute to 2 wt%, then 1 wt% until stable.
-
Note: Do not proceed with concentrations above the solubility limit as micro-crystals will scatter light and act as defect sites.
Step 2: Optical Density (OD) Screening
To ensure uniform curing, the Optical Density (
- : Molar extinction coefficient (L·mol⁻¹·cm⁻¹)[1]
- : Concentration (mol/L)
- : Film thickness (cm)
Protocol:
-
Measure UV-Vis spectrum of a dilute solution (0.01%) to find
at your curing wavelength. -
Calculate the theoretical maximum concentration (
) for your target film thickness ( ) to keep .
Step 3: Real-Time FTIR Monitoring
-
Prepare resin formulations at 0.1%, 0.5%, 1.0%, and 2.0% (w/w) .
-
Spin-coat or cast onto a KBr pellet or ATR crystal (controlled thickness: ~50 µm).
-
Irradiate with UV-LED (Intensity: 10–50 mW/cm²).
-
Monitor the disappearance of the acrylate C=C peak at 1636 cm⁻¹ (or 810 cm⁻¹ for acrylates).
Data Analysis & Interpretation
The optimal concentration is the intersection where Reaction Rate (
Table 1: Expected Performance Profile (Hypothetical Data for 50 µm Film)
| Concentration (wt%) | Induction Time (s) | Max Polymerization Rate ( | Final Conversion (%) | Depth of Cure Rating |
| 0.1% | > 5.0 | Low | 65% | Excellent (Through-cure) |
| 0.5% | 1.5 | High | 92% | Optimal |
| 1.0% | < 1.0 | Very High | 88% | Good (Slight screening) |
| 2.0% | < 0.5 | Extremely High | 60% | Poor (Surface burn, liquid bottom) |
Key Findings:
-
At 0.1%: Radical generation is the rate-limiting step. Slow cure, tacky surface (oxygen inhibition).
-
At 0.5% – 1.0%: The "Sweet Spot." Sufficient radicals to overcome oxygen inhibition, but low enough OD to allow light to reach the substrate.
-
At > 2.0%: The Inner Filter Effect dominates. The top 5 µm cures instantly, blocking light from deeper layers. The bulk remains liquid.
Optimization Workflow Diagram
Caption: Figure 2. Iterative workflow for determining the optimal photoinitiator concentration based on cure depth and surface properties.
Troubleshooting Guide
| Issue | Cause | Solution |
| Yellowing of Film | Conjugated biphenyl byproducts absorbing blue light. | Reduce concentration to <0.5%; Add an amine synergist (e.g., MDEA) to speed up surface cure at lower PI loads. |
| Surface Tackiness | Oxygen inhibition quenching radicals. | Increase intensity (mW/cm²); Add 1-2% of a surface-active PI; Cure under Nitrogen. |
| Precipitation | Low solubility of BP-Benzoin in non-polar monomers. | Pre-dissolve BP-Benzoin in a small amount of reactive diluent (e.g., IBOA or NVP) before adding to main resin. |
| Wrinkling | Differential cure speed (Surface shrinks faster than bulk). | Reduce BP-Benzoin concentration; The high extinction is causing the surface to cure too fast. |
References
-
BenchChem. Application Notes and Protocols for Initiating Radical Polymerization with α-Methylbenzoin. (2025).[2][3][4] Retrieved from
-
Yagci, Y., et al. Benzoin type photoinitiator for free radical polymerization.[2] Journal of Polymer Science Part A: Polymer Chemistry (2013).[2] Retrieved from
-
Sigma-Aldrich. 1-(2′-Hydroxybiphenyl-4-yl)ethanone Product Information. Retrieved from
-
Tehfe, M. A., et al. Type I Photoinitiators: A Review of Cleavage Mechanisms. Macromolecular Rapid Communications. Retrieved from
Sources
Application Note: Advanced Protocol for High-Esthetic UV-Curable Dental Composites using 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Executive Summary
This application note details the protocol for utilizing 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (herein referred to as BPh-HE ) as a high-performance Type I photoinitiator in UV-curable dental composites. Unlike traditional Camphorquinone (CQ)/Amine systems, BPh-HE operates via a unimolecular Norrish Type I cleavage mechanism, eliminating the need for amine co-initiators. This substitution significantly reduces the "yellowing effect" associated with amine oxidation, making BPh-HE an ideal candidate for high-esthetic anterior restorations and bleach-shade composites.
Key Advantages:
-
Amine-Free Formulation: Superior long-term color stability (
). -
High Reactivity: Rapid generation of free radicals upon UV-A (365-405 nm) irradiation.
-
Biocompatibility: Reduced leaching potential due to high molecular weight and absence of toxic tertiary amines.
Chemical Mechanism & Rationale[1][2]
The Challenge: Type II vs. Type I Photoinitiators
Standard dental composites rely on Camphorquinone (CQ) , a Type II photoinitiator that requires a tertiary amine (e.g., DMAEMA) to generate radicals. This system has two major flaws:
-
Yellowing: CQ is inherently yellow, and amines degrade over time to form colored byproducts.[1]
-
Toxicity: Low molecular weight amines can leach from the cured matrix.
The Solution: BPh-HE (Type I)
BPh-HE is a benzoin derivative modified with biphenyl groups. Upon irradiation with UV-A light, it undergoes homolytic cleavage at the C-C bond between the carbonyl and the alpha-carbon. This process generates two active free radicals capable of initiating methacrylate polymerization without a co-initiator.
Mechanism Diagram: The following diagram illustrates the photolysis pathway of BPh-HE and its integration into the polymer network.
Experimental Protocol
Materials & Equipment
-
Photoinitiator: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (BPh-HE) (>98% purity).
-
Resin Matrix: BisGMA (Bisphenol A-glycidyl methacrylate), TEGDMA (Triethylene glycol dimethacrylate), UDMA (Urethane dimethacrylate).[2]
-
Fillers: Silanized Barium Glass (0.7
m) or Nano-Silica (40 nm). -
Curing Source: LED Curing Unit (Peak: 385-405 nm, Irradiance: >1000 mW/cm²).
-
Analysis: FTIR Spectrometer (ATR mode), Universal Testing Machine (Instron).
Formulation Workflow
Step 1: Resin Matrix Preparation (Solubility Check)
-
Rationale: BPh-HE has a bulky biphenyl structure, reducing its solubility compared to simple benzoin. It must be pre-dissolved in the most fluid monomer component.
-
Protocol:
-
Weigh TEGDMA (diluent monomer) into an amber glass vial.
-
Add BPh-HE at 0.5 - 1.0 wt% (relative to total resin mass).
-
Sonicate at 40°C for 30 minutes until the solution is optically clear.
-
Add BisGMA/UDMA (viscous monomers) to the TEGDMA/Initiator solution.
-
Mix using a centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes.
-
Step 2: Filler Integration
-
Protocol:
-
Slowly add silanized fillers to the resin matrix in increments (e.g., 20%, 40%, 60%, final 75-80 wt%).
-
Mix under vacuum (-98 kPa) to remove trapped air bubbles which inhibit polymerization (Oxygen Inhibition).
-
Critical Tip: Maintain the composite in a dark or yellow-light room to prevent premature curing.
-
Step 3: Specimen Fabrication
-
Mold: Stainless steel molds (2 x 2 x 25 mm for Flexural Strength; 5 mm disc for Conversion).
-
Curing: Cover the mold with a Mylar strip to block oxygen. Irradiate for 40 seconds using a multi-peak LED curing light (must include 385-405 nm chip).
Characterization & Validation
Degree of Conversion (DC%)
The efficiency of BPh-HE is measured by the consumption of methacrylate double bonds.
-
Method: ATR-FTIR Spectroscopy.[3]
-
Calculation: Monitor the absorbance peak of the methacrylate C=C bond at 1637 cm⁻¹ relative to the internal standard aromatic C=C peak at 1608 cm⁻¹ .
-
Target: DC > 60% is required for clinical success.
Color Stability ( )
This is the primary performance metric for BPh-HE composites.
-
Method: CIELAB colorimetry before and after aging (thermocycling: 5°C to 55°C, 5000 cycles).
-
Comparison: | Initiator System | Initial Color (b*) |
(After Aging) | Clinical Verdict | | :--- | :--- | :--- | :--- | | CQ / Amine (Control) | Yellow (> 10) | > 5.0 | Visible Discoloration | | TPO (Alternative) | Clear (< 2) | < 3.0 | Good | | BPh-HE (Protocol) | Clear (< 2) | < 2.0 | Excellent Stability |[4]
Cytotoxicity (Biocompatibility)
-
Method: ISO 10993-5 (MTT Assay on L929 mouse fibroblast cells).
-
Procedure:
-
Incubate cured composite discs in DMEM culture medium for 24 hours.
-
Expose cells to the extract.
-
Measure cell viability via optical density at 570 nm.
-
-
Requirement: Cell viability > 70% relative to control.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Degree of Conversion | Spectral Mismatch | Ensure curing light emits in the 365-405 nm range (UV-A/Violet). Standard Blue-only lights (440-480 nm) may not activate BPh-HE efficiently. |
| Opaque/Cloudy Resin | Poor Solubility | BPh-HE did not dissolve fully. Increase sonication time or pre-dissolve in a solvent (Ethanol) if strictly necessary, then evaporate. |
| Tacky Surface | Oxygen Inhibition | Ensure Mylar strips are used during curing. Use a glycerin gel barrier for final cure of complex shapes. |
References
-
Marquette University School of Dentistry. (2016). Color Change of Commercial Resin Composited with Different Photoinitiators. e-Publications@Marquette. Link
-
MDPI. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers. Link
-
F1000Research. (2023). Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implications. Link
-
National Institutes of Health (NIH). (2024). A Historical Perspective on Dental Composite Restorative Materials. PMC. Link
-
Semantic Scholar. (2022). Effects of photoinitiators on dental composite resins: a narrative review. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Photo-initiator System for Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 4. oraljournal.com [oraljournal.com]
Application Note: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (DBHE) as a High-Efficiency Type I Photoinitiator for Hydrogel Crosslinking
Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Overview
In the development of photopolymerizable hydrogels for tissue engineering and drug delivery, the choice of photoinitiator dictates both the crosslinking kinetics and the ultimate biocompatibility of the system. 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (DBHE) is an advanced, highly conjugated benzoin derivative that functions as a highly efficient Type I photoinitiator.
Standard benzoin photoinitiators, such as Irgacure 2959, are widely used in hydrogel synthesis but suffer from low molar extinction coefficients in the UVA range (e.g., 365 nm)[1]. This necessitates either high initiator concentrations or the use of higher-energy UVB light, both of which can compromise cell viability in bioprinting applications[1].
By incorporating dual biphenyl moieties, DBHE benefits from extended
Photochemical Norrish Type I cleavage mechanism of DBHE and subsequent radical initiation.
Experimental Design & Causality
As a Senior Application Scientist, it is critical to address the physicochemical realities of the reagents used.
Overcoming Hydrophobicity via Micellization: The biphenyl groups that give DBHE its superior photophysical properties also render it highly hydrophobic. Direct addition of DBHE to aqueous pre-gel solutions will result in phase separation, leading to heterogeneous crosslinking and weak hydrogels. To resolve this, our protocol utilizes micellar encapsulation using Pluronic F-127 (a biocompatible PEG-PPG-PEG triblock copolymer). The hydrophobic PPG core encapsulates the DBHE, while the hydrophilic PEG corona ensures homogeneous dispersion in the aqueous phase.
Mitigating Oxygen Inhibition:
Free-radical polymerization is highly susceptible to oxygen quenching, where
Quantitative Data Presentation
To justify the selection of DBHE over traditional initiators, the following table summarizes their comparative photophysical properties.
| Photoinitiator | Cleavage Type | Absorption Max ( | Extinction Coefficient ( | Aqueous Solubility | Required Formulation |
| Irgacure 2959 | Type I (Norrish) | ~275 nm | < 10 | Moderate (~5 mg/mL) | Direct dissolution |
| LAP | Type I (Cleavage) | ~375 nm | ~200 | High (>50 mg/mL) | Direct dissolution |
| DBHE | Type I (Norrish) | ~345 nm | > 2500 | Poor (<0.1 mg/mL) | Micellar encapsulation |
Note: While DBHE requires micellization, its exceptionally high extinction coefficient at 365 nm allows for significantly lower working concentrations compared to Irgacure 2959, minimizing unreacted monomer toxicity.
Experimental Workflow & Protocols
Step-by-step experimental workflow for formulating and crosslinking DBHE-initiated hydrogels.
Protocol 1: Preparation of Micellar DBHE Solution
Objective: Create a stable, aqueous-compatible DBHE stock solution.
-
Solubilization: Dissolve 10 mg of DBHE in 100
L of absolute ethanol (EtOH). Vortex until completely clear. -
Surfactant Preparation: Prepare a 10% (w/v) solution of Pluronic F-127 in 1X PBS (pH 7.4). Chill to 4°C to ensure complete dissolution of the polymer chains.
-
Micellization: Dropwise, add the 100
L DBHE/EtOH solution into 9.9 mL of the cold Pluronic F-127 solution while stirring vigorously at 1000 RPM. -
Solvent Evaporation: Leave the solution stirring in an open vial in a dark fume hood for 4 hours to allow the trace ethanol to evaporate.
-
Validation: Analyze the solution via Dynamic Light Scattering (DLS). A single peak around 20-30 nm confirms successful DBHE-loaded micelle formation. Filter through a 0.22
m PES syringe filter.
Protocol 2: Formulation of DBHE-Crosslinked GelMA Hydrogels
Objective: Prepare the pre-gel solution for bioprinting or casting.
-
Prepolymer Dissolution: Weigh 1.0 g of Gelatin Methacryloyl (GelMA) and add it to 8.0 mL of 1X PBS. Incubate at 37°C for 30 minutes until fully dissolved.
-
Initiator Addition: Add 1.0 mL of the Micellar DBHE stock (from Protocol 1) to the GelMA solution. The final DBHE concentration is ~0.1% (w/v).
-
Degassing (Critical): Transfer the pre-gel solution to a vacuum desiccator. Apply a vacuum (<-80 kPa) for 10 minutes to remove dissolved oxygen. Causality: This prevents oxygen from scavenging the biphenyl radicals, ensuring rapid gelation.
Protocol 3: Rheological Monitoring of In Situ Photopolymerization
Objective: Quantify the crosslinking kinetics.
-
Setup: Load 200
L of the degassed pre-gel solution onto a rheometer equipped with a UV-transparent quartz bottom plate and a 20 mm parallel geometry. Set the gap to 500 m. -
Equilibration: Maintain the temperature at 25°C. Run a time-sweep at 1 Hz frequency and 1% strain for 60 seconds to establish baseline moduli.
-
Irradiation: At t = 60 s, trigger the 365 nm LED light source at an intensity of 10 mW/cm².
-
Data Analysis: Monitor the crossover point where the Storage Modulus (
) exceeds the Loss Modulus ( ). With DBHE, this gelation point should occur within 5-10 seconds of irradiation, confirming the high initiation efficiency of the extended -conjugated system.
References
-
Water-Soluble Type I Radical Photoinitiators Dedicated to Obtaining Microfabricated Hydrogels | Chemistry of Materials - ACS Publications Source discusses the limitations of standard benzoin derivatives (like Irgacure 2959) in hydrogel formation and the need for structural modifications. URL: [Link][1]
-
Benzoin type photoinitiator for free radical polymerization | Request PDF - ResearchGate Source validates the use of modified benzoin photoinitiators for free radical polymerization under 365–405 nm LED irradiation. URL: [Link][5]
-
Tailored Thioxanthone-Based Photoinitiators for Two-Photon-Controllable Polymerization and Nanolithographic Printing - Purdue Engineering Source confirms the principle th
-system (e.g., via biphenyl groups) in photoinitiators causes a redshift in peak absorption. URL:[Link][2]
Sources
light source wavelength for activating 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Application Note & Protocol Guide
Topic: Optimal Light Source and Wavelength for the Activation of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone and its Functional Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in photopolymerization, 3D printing, and advanced material formulation.
Senior Application Scientist: Dr. Evelyn Reed
Executive Summary
The efficacy of a photopolymerization process is critically dependent on the precise matching of the light source's emission spectrum with the absorption characteristics of the photoinitiator. This guide provides an in-depth analysis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone and its commercially significant derivatives, such as the widely used Irgacure® 127. As a member of the α-hydroxyketone class, this photoinitiator undergoes a highly efficient Norrish Type I cleavage to generate free radicals. Its "red-shifted" absorption profile, extending into the near-visible UV-A range, makes it exceptionally versatile for a variety of applications, including the curing of pigmented systems and thick coatings where deeper light penetration is paramount. This document elucidates the photochemical mechanism, specifies the optimal activation wavelengths, recommends suitable light sources, and provides a validated protocol for its practical application.
The Photochemical Activation Mechanism: A Norrish Type I Pathway
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone and its derivatives are classified as Type I photoinitiators.[1] This classification signifies that a single molecule absorbs a photon and subsequently undergoes homolytic cleavage to form two distinct free-radical species directly. This process, known as α-cleavage or Norrish Type I cleavage, is exceptionally efficient and is the cornerstone of this initiator's high reactivity.
The mechanism proceeds as follows:
-
Photon Absorption: The ketone chromophore within the molecule absorbs a photon (hν) of appropriate energy, transitioning the molecule from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can rapidly undergo intersystem crossing to a more stable, longer-lived triplet state.
-
α-Cleavage: From the excited state, the molecule undergoes cleavage at the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group. This bond scission is highly favored due to the stability of the resulting radicals.
-
Radical Generation: This cleavage event generates two primary radical species: a benzoyl radical and a substituted alkyl radical. Both of these radicals are capable of initiating the chain-growth polymerization of monomers and oligomers, such as acrylates.
The high quantum yield of this cleavage process contributes to the initiator's superior reactivity compared to older generations of α-hydroxyketones.[2]
Caption: Photochemical activation via Norrish Type I cleavage.
UV-Visible Absorption Profile and Optimal Wavelengths
The key to efficient activation lies within the photoinitiator's UV-Visible absorption spectrum. The commercially available derivative, Irgacure® 127 (CAS No. 474510-57-1), exhibits a distinctly red-shifted spectrum compared to traditional photoinitiators like Darocur® 1173.[2] This means it absorbs light at longer UV wavelengths, a property that is highly advantageous for curing pigmented or semi-opaque systems where shorter wavelengths are readily scattered or absorbed by pigments (e.g., titanium dioxide).
The absorption spectrum, measured in acetonitrile, shows two primary regions of interest:
-
A strong absorption band with a maximum around 280 - 300 nm .
-
A second, broader absorption band extending into the UV-A region with a peak around 330 - 350 nm , and significant absorption up to approximately 400 nm.
| Property | Value / Description | Source |
| Chemical Name | 2-Hydroxy-1-{4-[4-(2-hydroxy-2-methyl-propionyl)-benzyl]-phenyl}-2-methyl-propan-1-one | [2] |
| CAS Number | 474510-57-1 | [2][3] |
| Trade Name | Irgacure® 127 | [2][4] |
| Molecular Weight | 340.4 g/mol | [2][3] |
| Primary Absorption Peak (λmax) | ~290 nm (estimated) | [2] |
| Secondary Absorption Peak (λmax) | ~340 nm (estimated) | [2] |
| Effective Activation Range | 250 nm - 400 nm | [2] |
Data is primarily derived from the technical datasheet for Irgacure® 127.
Recommended Light Sources for Efficient Curing
The choice of light source should be directly informed by the absorption characteristics outlined above. Both broadband and narrowband sources can be used effectively, with the selection depending on the specific application requirements such as cure speed, heat management, and cost.
Broadband Sources: Mercury Arc Lamps
Medium-pressure mercury arc lamps are a traditional and powerful UV source. Their emission spectrum consists of several intense peaks (or "lines") across the UV spectrum. For activating this photoinitiator, the most effective emission lines are:
-
i-line (365 nm): This is a very strong emission line that overlaps well with the secondary absorption peak of the photoinitiator, making it highly effective for achieving both surface and through-cure.
-
h-line (405 nm): While at the edge of the absorption spectrum, the intensity of this line can still contribute to the curing process, especially in clear coatings.
-
g-line (436 nm): Generally, this line is outside the effective absorption range.
Narrowband Sources: UV Light Emitting Diodes (LEDs)
UV LEDs offer significant advantages, including long operational lifetime, low heat output, and precise wavelength emission. Based on the absorption profile, the following LED wavelengths are highly recommended:
-
365 nm LEDs: This is the optimal choice, providing excellent spectral overlap with the initiator's absorption peak. It is the most common and efficient wavelength for general-purpose curing with this initiator.
-
385 nm / 395 nm LEDs: These are also excellent choices. They fall well within the absorption band and offer the advantage of deeper penetration into thicker or more pigmented formulations, as longer wavelengths scatter less.
Caption: Workflow from light source selection to polymerization.
Protocol: UV-Induced Polymerization of an Acrylate Formulation
This protocol provides a validated, step-by-step method for the photopolymerization of a standard acrylate resin using Irgacure® 127.
Objective: To achieve rapid and complete cure of a thin film formulation upon exposure to a 365 nm UV LED light source.
Materials & Reagents:
-
Photoinitiator: Irgacure® 127 (or equivalent)
-
Oligomer: Trimethylolpropane triacrylate (TMPTA)
-
Solvent (optional, for viscosity adjustment): Acetone
-
Substrate: Glass microscope slides or metal panels
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Amber glass vials (to prevent premature curing)
-
Film applicator (e.g., wire-wound rod or drawdown bar) for uniform film thickness
-
UV LED Curing System (e.g., 365 nm, with adjustable intensity)
-
UV Radiometer (to measure light intensity at the sample surface)
Procedure:
-
Formulation Preparation:
-
In an amber glass vial, weigh the desired amount of TMPTA oligomer.
-
Add the photoinitiator at a concentration of 2% by weight (w/w). For example, for 10.0 g of TMPTA, add 0.2 g of Irgacure® 127.
-
If needed, add a minimal amount of acetone to reduce viscosity.
-
Seal the vial and stir on a magnetic stirrer in the dark until the photoinitiator is completely dissolved. This may take 30-60 minutes.
-
-
Light Source Calibration (Self-Validation Step):
-
Turn on the UV LED curing system and allow it to warm up for at least 10 minutes to ensure stable output.
-
Place the UV radiometer sensor at the same distance from the LED source where the sample will be cured.
-
Adjust the system to achieve the desired intensity, for example, 100 mW/cm² . Record this value. Causality Note: Precisely controlling the light dose (Intensity x Time) is critical for reproducible results and ensuring complete polymerization.
-
-
Sample Application:
-
Place a clean substrate on a flat surface.
-
Apply a small amount of the prepared formulation at one end of the substrate.
-
Using a film applicator (e.g., a 25 µm bar), draw down the formulation to create a thin, uniform film.
-
-
UV Exposure and Curing:
-
Immediately place the coated substrate under the calibrated UV LED source.
-
Expose the film to the UV light for a predetermined time, for example, 5 seconds .
-
Safety Note: Always wear appropriate UV-blocking safety glasses during UV exposure.
-
-
Assessment of Cure:
-
Tack-Free Test: Immediately after exposure, gently touch the surface of the film with a cotton swab. A fully cured film will be tack-free and smooth, with no residue transferring to the swab.
-
Solvent Rub Test (ASTM D5402): For a more rigorous assessment, use a cloth soaked in a solvent like methyl ethyl ketone (MEK) and perform double rubs over the surface. The number of rubs before the coating is removed indicates the degree of crosslinking and cure.
-
References
-
Title: Irgacure® 127 by BASF Source: Prospector URL: [Link]
-
Title: Free Radical Photoinitiators - Type I Source: TINTOLL URL: [Link]
-
Title: UV Curing: Part Three; Free Radical Photoinitiators Source: Polymer Innovation Blog URL: [Link]
-
Title: Irgacure 127 and its Impurities Source: Pharmaffiliates URL: [Link]
Sources
Revolutionizing UV-Curable Formulations: Application and Protocols for 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Abstract
This comprehensive guide provides detailed application notes and protocols for the effective incorporation of the Norrish Type I photoinitiator, 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one, into UV-curable adhesive and coating formulations. This document is intended for researchers, scientists, and formulation chemists in the fields of materials science and product development. It offers a deep dive into the mechanistic principles, formulation strategies, and rigorous testing methodologies required to leverage the unique properties of this biphenyl-based photoinitiator for creating high-performance, fast-curing, and durable materials. Through a blend of theoretical expertise and practical, field-proven insights, this guide aims to empower users to innovate and optimize their UV-curing processes.
Introduction: The Role of 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one in UV-Curing
The demand for rapid, energy-efficient, and environmentally friendly curing technologies has positioned UV-curable systems at the forefront of innovation in adhesives and coatings. The heart of these systems lies in the photoinitiator, a molecule that absorbs UV light and generates reactive species to initiate polymerization.[1][2][3] This guide focuses on a particularly effective Norrish Type I photoinitiator: 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one.
Chemical Identity:
| Systematic Name | 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one |
| Common Synonym | 1-[1,1'-biphenyl]-4-yl-2-hydroxyethanone |
| CAS Number | 37166-61-3 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Powder |
| Melting Point | 128-129 °C |
Source: Sigma-Aldrich
Unlike Norrish Type II photoinitiators which require a co-initiator, Type I photoinitiators undergo a unimolecular cleavage upon UV absorption to directly form free radicals.[4][5] This direct radical generation pathway contributes to high reactivity and efficient curing. The biphenyl moiety in 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one is expected to enhance its thermal stability and influence its absorption characteristics.
Mechanism of Action: Norrish Type I Cleavage
Upon exposure to UV radiation, 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one undergoes a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group. This α-cleavage results in the formation of two distinct radical species, which then initiate the polymerization of acrylate or other unsaturated monomers and oligomers in the formulation.
Diagram of the Norrish Type I photocleavage mechanism.
Caption: Photocleavage of 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one.
Formulating UV-Curable Systems
A successful UV-curable formulation is a carefully balanced system of several key components. The choice and proportion of each component will dictate the properties of both the uncured liquid and the final cured material.[6]
Core Components
| Component | Function | Examples |
| Oligomers | Provide the backbone of the polymer network, influencing properties like flexibility, hardness, and chemical resistance. | Urethane acrylates, Epoxy acrylates, Polyester acrylates, Polyether acrylates. |
| Monomers | Act as reactive diluents to control viscosity and can enhance properties such as adhesion, crosslink density, and cure speed. | Tripropyleneglycol diacrylate (TPGDA), 1,6-Hexanediol diacrylate (HDDA), Trimethylolpropane triacrylate (TMPTA), Isobornyl acrylate (IBOA). |
| Photoinitiator | Absorbs UV light to initiate polymerization. | 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one |
| Additives | Modify specific properties of the formulation. | Adhesion promoters, wetting agents, defoamers, stabilizers, pigments, fillers. |
Starting Formulations
The following are illustrative starting point formulations for a clear coating and a general-purpose adhesive. Optimization will be necessary based on the specific substrate and performance requirements.
Table 2: Example Starting Formulation for a UV-Curable Clear Coating
| Component | Function | Weight % |
| Urethane Acrylate Oligomer | Oligomer | 40 - 60 |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer (Crosslinker) | 20 - 30 |
| Isobornyl Acrylate (IBOA) | Monomer (Diluent) | 10 - 20 |
| 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one | Photoinitiator | 2 - 5 |
| Wetting Agent | Additive | 0.1 - 0.5 |
| Defoamer | Additive | 0.1 - 0.5 |
Table 3: Example Starting Formulation for a UV-Curable Adhesive
| Component | Function | Weight % |
| Epoxy Acrylate Oligomer | Oligomer | 50 - 70 |
| Tripropyleneglycol Diacrylate (TPGDA) | Monomer (Diluent) | 25 - 40 |
| 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one | Photoinitiator | 3 - 6 |
| Adhesion Promoter (e.g., Silane) | Additive | 0.5 - 2 |
Experimental Protocols
The following protocols provide a systematic approach to the preparation, curing, and evaluation of UV-curable formulations incorporating 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one.
Formulation Preparation
Objective: To prepare a homogeneous UV-curable formulation.
Materials:
-
Oligomers, monomers, 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one, and additives.
-
Opaque, amber, or UV-blocking containers.
-
Laboratory balance.
-
Dual asymmetric centrifugal mixer or a high-shear mechanical stirrer.
Protocol:
-
In an appropriate UV-blocking container, weigh the monomer(s).
-
Add the powdered 1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one to the monomer(s) and mix until fully dissolved. Gentle heating (e.g., 40-50°C) may be required to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Add the oligomer(s) to the mixture and continue mixing until a homogeneous solution is obtained.
-
Incorporate any liquid additives and mix thoroughly.
-
If using solid additives like fillers or pigments, add them incrementally while mixing to ensure proper dispersion.
-
Store the final formulation in a sealed, opaque container away from light sources.
Workflow for UV-Curable Formulation and Testing.
Caption: Overall workflow from formulation to performance evaluation.
UV Curing Process
Objective: To achieve optimal curing of the formulation.
Equipment:
-
UV curing system (e.g., mercury arc lamp, UV-LED lamp).
-
Radiometer to measure UV intensity and dose.
-
Substrates for coating or bonding.
-
Film applicator (e.g., drawdown bar) for coatings.
Protocol:
-
Ensure the UV lamp is warmed up and the output is stable.
-
Measure the UV intensity (irradiance) at the substrate surface using a radiometer.
-
Apply the formulation to the substrate at a controlled thickness.
-
Expose the coated or bonded substrate to the UV source. The required UV dose (Energy = Intensity x Time) will depend on the formulation, film thickness, and substrate.
-
Conduct a dose-response study to determine the minimum UV dose required for complete cure. This can be assessed by monitoring properties such as tack-free surface, solvent resistance, or degree of conversion by FTIR.
Table 4: Key UV Curing Parameters
| Parameter | Unit | Description |
| Wavelength | nm | The spectral output of the UV lamp. Should overlap with the absorption spectrum of the photoinitiator. |
| Intensity (Irradiance) | mW/cm² | The power of the UV light per unit area at the substrate surface. |
| Dose (Energy Density) | mJ/cm² | The total UV energy delivered to the substrate surface. |
| Cure Time | s | The duration of UV exposure. |
Performance Testing of Cured Materials
A battery of tests should be performed to characterize the final properties of the cured adhesive or coating.
3.3.1. Degree of Cure (FTIR Spectroscopy)
Objective: To quantify the conversion of reactive functional groups.
Protocol:
-
Record the FTIR spectrum of the uncured liquid formulation.
-
Record the FTIR spectrum of the cured film.
-
Monitor the decrease in the peak area of the acrylate double bond (e.g., at ~810 cm⁻¹ or ~1635 cm⁻¹).
-
Calculate the degree of conversion using the following formula: Degree of Conversion (%) = [1 - (A_cured / A_uncured)] x 100 Where A is the peak area of the acrylate bond normalized to an internal standard peak that does not change during curing.
3.3.2. Hardness Testing (for Coatings)
Objective: To assess the surface hardness of the cured coating.
-
Pencil Hardness (ASTM D3363):
-
Pendulum Hardness (ASTM D4366):
-
A pendulum of known mass and geometry is set to oscillate on the coated surface.
-
The hardness is determined by the time it takes for the amplitude of the oscillations to decrease by a specified amount. The harder the surface, the longer the damping time.
-
3.3.3. Adhesion Testing
Objective: To measure the bond strength of the adhesive or the adhesion of the coating to the substrate.
-
Cross-Hatch Adhesion (for Coatings, ASTM D3359):
-
A lattice pattern is cut into the coating down to the substrate.
-
A specified pressure-sensitive tape is applied over the lattice and then rapidly removed.
-
Adhesion is assessed based on the amount of coating removed by the tape, rated on a scale from 5B (no detachment) to 0B (more than 65% detachment).
-
-
Lap Shear Strength (for Adhesives, ASTM D1002):
-
Two substrate coupons are bonded together with an overlap of a specified area.
-
After curing, the bonded assembly is pulled apart in a tensile testing machine.
-
The lap shear strength is calculated as the maximum load divided by the overlap area (reported in MPa or psi).
-
3.3.4. Yellowing Index (ASTM E313)
Objective: To quantify the degree of yellowing of the cured material, which can be influenced by the photoinitiator and its byproducts.
Protocol:
-
Measure the tristimulus values (X, Y, Z) of the cured sample using a spectrophotometer or colorimeter.
-
Calculate the yellowing index (YI) using the appropriate formula for the instrument's illuminant and observer conditions.
-
To assess light stability, the YI can be measured before and after exposure to accelerated weathering conditions (e.g., QUV testing).
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Tacky or Undercured Surface | - Oxygen inhibition.- Insufficient UV dose.- Mismatch between lamp spectrum and photoinitiator absorption. | - Increase photoinitiator concentration.- Increase UV intensity or exposure time.- Use a nitrogen atmosphere during curing.- Ensure the lamp's spectral output is appropriate. |
| Poor Adhesion | - Incompatible formulation components.- Improper substrate cleaning.- High shrinkage stress. | - Add an adhesion promoter.- Thoroughly clean and pretreat the substrate.- Optimize the monomer/oligomer blend to reduce shrinkage. |
| Yellowing | - Photoinitiator byproducts.- Degradation of oligomers or other components. | - Use the minimum effective concentration of the photoinitiator.- Incorporate UV absorbers and hindered amine light stabilizers (HALS) for long-term stability.- Select oligomers with better inherent light stability.[1] |
| Brittleness | - High crosslink density. | - Increase the proportion of monofunctional or difunctional monomers.- Use a more flexible oligomer. |
Conclusion
1-{[1,1'-biphenyl]-4-yl}-2-hydroxyethan-1-one is a highly promising Norrish Type I photoinitiator for the formulation of advanced UV-curable adhesives and coatings. Its efficient free-radical generation mechanism allows for rapid and thorough curing. By understanding the fundamental principles of formulation, curing, and testing outlined in this guide, researchers and developers can effectively harness the potential of this photoinitiator to create materials with superior performance characteristics. The provided protocols offer a robust framework for systematic development and optimization, enabling the creation of tailored solutions for a wide range of applications.
References
- Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. JCT Research, Vol. 3, No. 3, July 2006.
- Tintoll. (2026, January 8).
- Bomar. (2022, January 31).
- European Coatings. (2023, March 16).
- Guangdong Lencolo New Material Co., LTD. (2025, January 6).
- MDPI. (2019, October 1).
- MDPI. (2025, September 28).
- PCI Magazine. (2014, May 1).
- RadTech. (2020). Photoinitiator selection to advance the UV curing industry in an uncertain world.
- RadTech. NEW DEVELOPMENTS IN UV CURABLE LAMINATING ADHESIVES – FORMULATING FOR ENHANCED ADHESION AND SERVICE PROPERTIES.
- ResearchGate. (2025, August 6). A study on UV-curable adhesives for optical pick-up: I.
- SpecialChem. (2023, July 12). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions.
- Three Hardness Test Methods and Their Relationship on UV-Curable Epoxy Acrylate Coatings for Wooden Flooring Systems. Journal of the Korean Wood Science and Technology.
- A study of monomer's effect on adhesion strength of UV-curable resins. International Journal of Adhesion & Adhesives 26 (2006) 520–531.
- ACS Publications. (2019, February 8). Naphthalimide Aryl Sulfide Derivative Norrish Type I Photoinitiators with Excellent Stability to Sunlight under Near-UV LED.
- RSC Publishing. (2020, August 28). Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites.
- ScholarWorks@BGSU.
- Longchang Chemical. (2022, July 22).
- The University of Manchester.
- Journal of Printing Media Technology Research. (2021, March 15).
- CoatingsTech. (2015, May 5).
- SONGWON Industrial Group.
- UV-curing behavior and adhesion performance of polymeric photoinitiators blended with hydrogenated rosin epoxy methacryl
- RadTech. Effect of Photoinitiator Solubility on Polymerization in Lyotropic Liquid Crystalline Media.
- Sigma-Aldrich.
- PubMed. (2015, March 15). Effect of photoinitiator combinations on hardness, depth of cure, and color of model resin composites.
- ResearchGate.
- IGM Resins. Omnirad 127 (Photoinitiator)
- IGM Resins. Omnirad ITX.
- IGM Resins.
- Sigma-Aldrich.
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- ResearchGate. UV−visible absorption spectra during stages (A) I−II and (B) III−IV in...
- NIST WebBook. Ethanone, 2-hydroxy-1-phenyl-.
- science-softCon.
- ResearchGate. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
- PMC.
- Ochrona przed Korozją. (2023).
Sources
- 1. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. radtech.org [radtech.org]
- 3. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 4. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 5. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 6. adhesion.kr [adhesion.kr]
- 7. researchgate.net [researchgate.net]
Application Note: Aqueous Dispersion Strategies for 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
This guide outlines advanced protocols for dispersing 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (also known as 4,4'-Diphenylbenzoin) in aqueous media.[1] Given the compound's extreme hydrophobicity driven by its bis-biphenyl structure, simple addition to water will result in immediate flotation or sedimentation. Successful dispersion requires kinetic stabilization (nanoprecipitation) or thermodynamic solubilization (encapsulation).
Executive Summary & Physicochemical Context
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is a highly conjugated, lipophilic molecule often used as a photoinitiator or a scaffold in drug discovery.[1] Its structure consists of two biphenyl groups linked by a hydroxyethanone bridge. The strong
The Challenge:
-
Hydrophobic Effect: Water molecules form an ordered "cage" around the solute, which is entropically unfavorable.
-
Agglomeration: Upon contact with water, the compound minimizes surface area by forming large, inactive aggregates.
The Solution: This guide presents three protocols ranging from rapid screening methods to stable formulation strategies:
-
Solvent-Shift Nanoprecipitation: For rapid, low-volume biological screening.[1]
-
Cyclodextrin Encapsulation: For thermodynamically stable, biocompatible solutions.
-
Surfactant-Stabilized Dispersion: For high-concentration stock suspensions.[1]
Protocol A: Solvent-Shift Nanoprecipitation (Kinetic Dispersion)
Best for: High-Throughput Screening (HTS), Cell-based Assays, Acute exposure.[1]
This method utilizes a water-miscible organic solvent to dissolve the compound, followed by rapid injection into an aqueous buffer. This creates a supersaturated state where the compound nucleates into nanoparticles rather than large crystals.
Reagents
-
Solvent: DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) - Anhydrous, 99.9%.[1]
-
Antisolvent: PBS (Phosphate Buffered Saline) or Water, pH 7.4.
-
Stabilizer (Optional): 0.1% Pluronic F-127 or BSA (Bovine Serum Albumin) in the aqueous phase.[1]
Step-by-Step Protocol
-
Stock Preparation: Dissolve 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in DMSO to a concentration of 10 mM . Vortex until perfectly clear.
-
Note: Mild heating (40°C) may be required. Ensure no particulate matter remains.
-
-
Aqueous Phase Prep: Aliquot 990 µL of PBS into a microcentrifuge tube or glass vial.
-
Critical: If using a stabilizer (e.g., BSA), ensure it is pre-dissolved and filtered.
-
-
Rapid Injection: While vortexing the aqueous phase at medium speed, inject 10 µL of the DMSO stock directly into the center of the liquid vortex.
-
Technique Tip: Do not touch the walls of the tube. Injecting into the bulk fluid prevents precipitation on the plastic/glass surface.
-
-
Equilibration: Vortex for an additional 10 seconds. The solution should appear faintly opalescent (Tyndall effect), indicating the formation of stable nanoparticles (~100-200 nm).
-
Usage: Use within 2-4 hours. Kinetic dispersions are thermodynamically unstable and will eventually undergo Ostwald ripening (crystal growth).
Mechanism of Action (DOT Diagram)
Caption: The solvent-shift process relies on rapid diffusion of DMSO into water, causing the hydrophobic solute to nucleate into nanoparticles before it can crystallize.[1]
Protocol B: Cyclodextrin Complexation (Thermodynamic Solubilization)
Best for: Long-term storage, Animal studies, Sensitive enzymatic assays.[1]
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior. The biphenyl groups of the target compound fit well into the cavity of
Reagents
-
Host: Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Sulfobutyl ether- -CD (SBE- -CD). -
Solvent: Methanol or Ethanol (volatile co-solvent).
-
Medium: Distilled Water.
Step-by-Step Protocol
-
CD Solution Prep: Prepare a 20% (w/v) solution of HP-
-CD in water.[1] Filter through a 0.22 µm filter. -
Compound Solubilization: Dissolve the target compound in a minimal amount of Ethanol (e.g., 5 mg in 500 µL).
-
Dropwise Addition: Add the ethanolic compound solution dropwise to the CD solution under constant, vigorous stirring (magnetic stir bar, 500 RPM).
-
Evaporation: Continue stirring in an open vial (or use a rotary evaporator) at room temperature for 12-24 hours to allow the ethanol to evaporate completely.
-
Equilibration: The resulting solution should be clear. If a precipitate forms, centrifuge at 10,000 x g for 5 minutes and take the supernatant.
-
Validation: The "apparent solubility" is now driven by the CD concentration.
-
-
Lyophilization (Optional): The solution can be freeze-dried to produce a water-soluble powder complex.[1]
Protocol C: Surfactant-Stabilized Nanosuspension
Best for: High concentration delivery, Materials Science applications (photoinitiator formulations).[1]
Reagents
-
Surfactant: Tween 80 (Polysorbate 80) or Poloxamer 407.
-
Carrier: PEG 400 (Polyethylene glycol).
Step-by-Step Protocol
-
Pre-mix: Weigh 5 mg of compound. Add 100 µL of Tween 80 and 100 µL of PEG 400.
-
Solubilization: Heat the mixture to 50-60°C and sonicate until the solid is fully dissolved in the surfactant/PEG mix. This forms the "concentrate."
-
Dispersion: Add warm water (40°C) slowly to the concentrate while stirring.
-
Sonication: Probe sonicate the resulting milky suspension (20% amplitude, 30 seconds on/off pulses) to reduce particle size to <200 nm.
Quality Control & Characterization
To ensure reproducibility, the dispersion must be characterized.
| Parameter | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | Z-Average < 200 nm; PDI < 0.3 |
| Concentration | RP-HPLC (C18 Column) | > 90% of target concentration |
| Stability | Visual Inspection | No sedimentation after 4 hours |
| Aggregation | UV-Vis Spectroscopy | Absorbance spectrum matches monomeric control (no scattering tail) |
Troubleshooting Guide
Problem: Immediate precipitation (white flakes) upon adding water.
-
Cause: Mixing was too slow or local concentration was too high.
-
Fix: Increase stirring speed (vortexing) during injection. Reduce stock concentration. Switch to Protocol B (Cyclodextrins).
Problem: Solution turns cloudy over time (1-2 hours).
-
Cause: Ostwald ripening (small particles dissolving and redepositing on larger ones).
-
Fix: Add a polymeric stabilizer like HPMC or PVP (0.5%) to the aqueous phase to inhibit crystal growth.
Problem: High toxicity in cell assays.
-
Cause: High DMSO or Surfactant concentration.
-
Fix: Use Protocol B (Cyclodextrins are generally non-toxic) or dialyze the nanosuspension to remove free surfactant.
References
-
Cyclodextrin Solubilization of Benzoin Derivatives
- Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water. (Royal Society of Chemistry). Demonstrates the effectiveness of HP- -CD in solubilizing benzoin structures.
-
General Solubility Protocols for Hydrophobic Drugs
-
Solid Dispersion Technology
- Overview of Manufacturing Methods of Solid Dispersion Technology.
-
Physicochemical Properties of Benzoin Derivatives
-
PubChem Compound Summary: 1,2-Bis(4-hydroxyphenyl)ethanone.[1] (NIH). Provides structural analogs and property data.
-
Sources
Application Note: Surface Photografting with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
[1]
Introduction & Chemical Identity
-
Chemical Name: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone[1]
-
Common Synonyms: 4,4'-Diphenylbenzoin, Bis-biphenyl Benzoin.
-
CAS Number: [Research Grade - Analogous to Benzoin derivatives]
-
Molecular Structure: Two biphenyl groups flanking an
-hydroxy ketone moiety.[1] -
Function: Norrish Type I Photoinitiator . Upon UV irradiation, it undergoes homolytic cleavage at the C–C bond between the carbonyl and the
-carbon, generating two radical species capable of initiating polymerization.[1]
Strategic Advantages in Photografting
Why choose 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone over standard Benzoin or Benzophenone?
| Feature | Advantage | Mechanism |
| Low Volatility | Vacuum Stability | High molecular weight (~364 g/mol ) prevents sublimation during high-vacuum coating or long UV exposures, unlike standard Benzoin.[1] |
| Red-Shifted Absorption | Efficient Excitation | The extended |
| High Thermal Stability | Process Robustness | Suitable for high-temperature grafting conditions where other initiators might thermally decompose prematurely.[1] |
| Surface Affinity | Enhanced Adsorption | The hydrophobic biphenyl groups promote strong |
Mechanism of Action: "Grafting From" Approach
The primary application is the "Grafting From" method, where the initiator is adsorbed onto the substrate, and polymer chains grow from the surface.[1][2]
Photochemical Pathway [1]
-
Excitation: The molecule absorbs UV light (
), reaching an excited singlet state ( ) and rapidly crossing to a triplet state ( ).[1][2] -
Cleavage (Type I): The bond between the carbonyl carbon and the
-carbon cleaves homolytically.[1] -
Radical Generation: Two radicals are formed:
-
Initiation: These surface-bound radicals attack the vinyl group of the monomer (e.g., Acrylates), starting the polymerization chain.[1]
Figure 1: Photochemical mechanism of surface grafting using 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone.[1][2]
Detailed Protocol: Surface Photografting
Materials Required
-
Initiator: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (Recrystallized if purity <98%).[1]
-
Solvent: Tetrahydrofuran (THF) or Acetone (HPLC Grade).[1]
-
Monomer: Hydrophilic (e.g., HEMA, PEG-DA) or Hydrophobic (e.g., Styrene).[1]
-
Substrate: Glass, Silicon, or Polymer films (PET, PS).[1]
-
UV Source: UV-LED (365 nm) or Mercury Arc Lamp (filtered).[1]
Step-by-Step Methodology
Step 1: Substrate Pre-treatment [1]
-
Objective: Clean surface to ensure uniform initiator adsorption.
-
Glass/Silicon: Piranha clean (
3:[1]1) for 15 min, rinse with DI water, dry with . -
Polymers: Plasma treat (
plasma, 30s, 50W) to introduce -OH groups (optional, improves wetting).[1]
Step 2: Initiator Coating [1]
-
Solution Prep: Dissolve 10 mg of initiator in 10 mL of Acetone (0.1 wt% solution). Sonicate for 5 mins.
-
Application:
-
Drying: Allow solvent to evaporate at room temperature for 10 mins.[1] Note: The low volatility of the biphenyl derivative ensures the initiator remains on the surface.[1]
Step 3: Monomer Application
-
Degassing: Purge monomer solution with Nitrogen (
) for 15 mins to remove dissolved oxygen (Oxygen inhibits radical polymerization). -
Sandwich Method: Place a drop of monomer solution (e.g., 20% HEMA in water) on the coated substrate.[1] Cover with a quartz slide or thin glass coverslip to exclude atmospheric oxygen and create a uniform liquid film thickness (~10-50
m).[1]
Step 4: UV Irradiation
-
Parameters:
-
Wavelength: 365 nm (optimal absorption band).
-
Intensity: 10–50 mW/cm².[1]
-
Time: 60–300 seconds (depending on desired graft thickness).
-
-
Reaction: The initiator cleaves, radicals attack the monomer, and polymer chains grow from the interface.[1][2]
Step 5: Washing & Characterization
-
Washing: Vigorously wash the sample with a good solvent for the homopolymer (e.g., Water/Ethanol for HEMA) to remove non-grafted polymer chains.[1] Sonicate for 5 mins if necessary.
-
Drying: Dry under
stream. -
Validation:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Graft Density | Oxygen Inhibition | Increase |
| Non-Uniform Coating | Poor Solubility | Switch solvent to THF or Toluene; ensure substrate is clean.[1] |
| Initiator Crystallization | Concentration Too High | Reduce coating concentration to 0.05 wt%. |
| Substrate Damage | UV Intensity Too High | Reduce intensity or irradiation time; use a long-pass filter (>300 nm).[1] |
References
-
Dettori, M. A., et al. (2021).[1] "Synthesis of Hydroxylated Biphenyl Derivatives Bearing an
-Unsaturated Ketone." ChemMedChem, 16(6), 1022-1033.[1] Link (Describes synthesis of related biphenyl ketones).[1] -
Castell, P., et al. (2015).[1] "Photo-grafting of Benzophenone Derivatives on Polypropylene." ResearchGate.[1][4][5] Link (General protocol for aromatic ketone photografting).
-
Roffey, C. G. (1997).[1] Photogeneration of Reactive Species for UV Curing. John Wiley & Sons.[1] (Textbook reference for Norrish Type I cleavage mechanisms of benzoin derivatives).
-
Matrix Fine Chemicals. (2025).[1][5] "2-Hydroxy-1,2-diphenylethan-1-one (Benzoin) Product Data." Link (Reference for parent compound properties).
Troubleshooting & Optimization
how to prevent phase separation of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in monomer mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with highly conjugated, bulky photoinitiators. Specifically, this module addresses the thermodynamic and kinetic challenges of formulating 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in monomer mixtures.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone spontaneously crystallize or phase-separate in my standard acrylate resin?
A1: The root cause is thermodynamic incompatibility driven by mismatched intermolecular forces. 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is a Type I photoinitiator featuring two rigid, highly aromatic biphenyl groups. These groups create massive dispersive forces (
Q2: How can I modify my monomer blend to thermodynamically stabilize the uncured mixture? A2: You must bridge the solubility gap by incorporating aromatic reactive diluents. Monomers such as Phenoxyethyl Acrylate (PEA), Benzyl Methacrylate (BMA), or N-Vinylpyrrolidone (NVP) possess higher dispersive and polar parameters that closely match the biphenyl moieties of the initiator. By replacing 15-30% of your aliphatic bulk monomer with an aromatic diluent, you lower the RED below 1.0, ensuring a thermodynamically stable, optically clear solution prior to UV exposure[1].
Q3: My mixture is clear before curing, but it turns opaque and weak during UV exposure. What is happening?
A3: You are observing Polymerization-Induced Phase Separation (PIPS). As the monomer converts into a polymer network, the entropy of mixing (
Q4: How do I prevent Polymerization-Induced Phase Separation (PIPS) during the curing stage?
A4: You must rely on kinetic trapping . Phase separation is a diffusion-controlled process. If the rate of polymerization (
Part 2: Data Presentation
To successfully formulate 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, you must balance the Hansen Solubility Parameters (HSPs). The table below summarizes the dispersive (
| Component | Role | RED vs. Initiator | Phase State (Uncured) | |||
| 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone | Photoinitiator | ~20.5 | ~5.2 | ~6.1 | 0.00 | Reference |
| Hexanediol Diacrylate (HDDA) | Aliphatic Bulk Monomer | 16.2 | 4.1 | 5.5 | > 1.50 | Immiscible / Crystalline |
| PEG Diacrylate (PEGDA) | Polar Bulk Monomer | 16.8 | 8.5 | 9.0 | > 1.20 | Phase Separated |
| Phenoxyethyl Acrylate (PEA) | Aromatic Reactive Diluent | 19.2 | 5.8 | 6.5 | < 0.80 | Miscible / Clear |
| Benzyl Methacrylate (BMA) | Aromatic Reactive Diluent | 18.8 | 5.5 | 5.8 | < 0.85 | Miscible / Clear |
Note: A RED < 1.0 is required for thermodynamic miscibility. Values are approximations based on group contribution methods for highly conjugated benzoin derivatives.
Part 3: Experimental Protocols
To ensure a self-validating system, the following protocol integrates thermodynamic matching with optical validation and kinetic trapping.
Protocol: Formulation and Kinetic Trapping of Highly Aromatic Photoinitiators
Step 1: Pre-Solvation in Aromatic Diluent
-
Weigh the required mass of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (typically 0.5 - 2.0 wt% of the final resin).
-
Add the initiator to the selected aromatic reactive diluent (e.g., PEA or BMA) at a 1:10 ratio by weight.
-
Heat the mixture to 60°C in a water bath while applying continuous magnetic stirring (400 rpm) for 15 minutes until the solid is completely dissolved.
Step 2: Integration with Bulk Monomer 4. While maintaining the temperature at 40°C, slowly add the aliphatic bulk monomer (e.g., HDDA) dropwise to the stirring mixture. 5. Allow the fully formulated resin to equilibrate to room temperature (22°C) in an amber vial to prevent premature photolysis.
Step 3: Optical Validation (Self-Validation Step) 6. Transfer a 2 mL aliquot of the uncured resin to a quartz cuvette. 7. Measure the optical transmittance at 600 nm using a UV-Vis spectrophotometer. 8. Validation Check: The transmittance must be >95%. If transmittance is lower, micro-crystals or liquid-liquid phase separation has occurred. Do not proceed to curing; instead, increase the ratio of aromatic diluent.
Step 4: Kinetic Trapping via High-Intensity Curing 9. Cast the validated, optically clear resin onto a substrate (e.g., glass slide) at the desired film thickness (e.g., 50 µm). 10. Irradiate immediately using a high-intensity UV LED array (minimum 500 mW/cm²) matched to the initiator's absorption spectrum (typically 365 nm or 385 nm for extended biphenyl systems). 11. Ensure a rapid cure time (< 5 seconds) to kinetically trap the network and prevent PIPS.
Part 4: System Visualizations
The following diagrams map the logical relationships between formulation thermodynamics and curing kinetics.
Fig 1. Iterative formulation workflow to achieve an optically clear, thermodynamically stable resin.
Fig 2. Kinetic trapping vs. thermodynamic phase separation during photopolymerization.
References
- Applying Hansen Solubility Parameters to Dynamically Reacting Systems─A Case Study of Photopolymerization Induced Phase Separation. ACS Materials Letters.
- Hybrid Free-Radical/Cationic Phase-Separated UV-Curable System: Impact of Photoinitiator Content and Monomer Fraction on Surface Morphologies and Gloss Appearance. Macromolecules.
- Observation of Intensity Dependent Phase-Separation in Photoreactive Monomer-Nanoparticle Formulations under Non-Uniform Visible Irradiation. RSC.
Sources
optimizing light intensity for curing with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Topic: Optimizing Light Intensity for Curing with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Product Class: Type I
Welcome to the Advanced Application Support Center
Status: Senior Application Scientist Online Case ID: OPT-BIPH-UV-2024
Hello. I understand you are working with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone , a specialized Type I photoinitiator (PI). This molecule is structurally analogous to Benzoin but functionalized with biphenyl groups to enhance optical absorption and reactivity.
Unlike standard commodity initiators (e.g., Irgacure 184), this compound presents unique challenges regarding solubility and spectral matching .[1] Below is a troubleshooting guide structured to help you optimize your curing protocols, specifically for drug development and material science applications.
Module 1: Photophysics & Light Source Selection
Q: I am using a standard 365 nm LED, but the cure is slower than expected. Is my wavelength correct?
A: You are likely on the edge of the absorption band.
While standard
-
Diagnosis: If your LED is narrow-band (e.g., 365 nm ± 5 nm), you might be missing the peak absorption (
).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Recommendation:
-
Broad Spectrum: A medium-pressure Mercury (Hg) arc lamp is often superior for this specific PI because it outputs strong energy in the 300–320 nm range where this PI likely absorbs most efficiently.
-
Doping: If you must use LED, ensure your intensity is sufficient (>100 mW/cm²) to compensate for the lower absorption cross-section at 365 nm.
-
Q: How does light intensity affect the reaction rate for this specific PI?
A: The relationship is square-root dependent (
| Intensity Regime | Observation | Mechanism |
| Low Intensity (<10 mW/cm²) | Tacky surface, incomplete cure.[1] | Oxygen Inhibition: Oxygen consumes radicals faster than they initiate chains. |
| Optimal Intensity (50–500 mW/cm²) | Hard, dry surface; rapid gelation.[1] | Propagation Dominant: Radical flux overwhelms oxygen diffusion. |
| Excessive Intensity (>2000 mW/cm²) | Brittleness, yellowing, shrinkage.[1] | Bimolecular Termination: Radicals recombine with each other rather than initiating polymer chains. |
Module 2: The Chemistry of Curing (Mechanism)
Q: Can you explain the initiation mechanism so I can justify my formulation to the safety review board?
A: Certainly. This is a Norrish Type I cleavage. Upon UV absorption, the bond between the carbonyl carbon and the alpha-carbon breaks homolytically. Because of the biphenyl groups, the resulting radicals are more stabilized than in standard benzoin, which can affect initiation efficiency.
Figure 1: Norrish Type I photocleavage mechanism.[1] The biphenyl groups stabilize the radicals, potentially reducing their reactivity toward certain monomers compared to non-conjugated analogs.
Module 3: Troubleshooting Common Failures
Q: The surface of my hydrogel is sticky/tacky. Is the PI degraded?
A: It is likely Oxygen Inhibition , not degradation.[1] This is the #1 failure mode in drug development applications where samples are cured in air.
-
The Science: Oxygen (
) is a diradical. It reacts with your PI radicals to form peroxy radicals (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), which are too stable to initiate polymerization. -
The Fix (Protocol):
-
Increase Irradiance: Boost light intensity to >100 mW/cm². This generates a "burst" of radicals that consumes all surface oxygen faster than it can diffuse back in.[2]
-
Inert Atmosphere: Purge the curing chamber with Nitrogen (
) or Argon for 2 minutes prior to exposure. -
Physical Barrier: For hydrogels, cover the sample with a thin glass coverslip or Mylar film during curing to physically block air.
-
Q: I cannot get the initiator to dissolve in my aqueous pre-polymer solution.
A: This is expected. The biphenyl groups make this molecule highly hydrophobic (lipophilic). It will not dissolve in pure water or buffer.
-
Protocol for Aqueous Systems:
-
Pre-dissolve: Dissolve the PI in a biocompatible organic solvent first (e.g., DMSO, Ethanol, or NMP) to create a high-concentration stock (e.g., 10% w/v).[1]
-
Dropwise Addition: Add this stock to your aqueous pre-polymer while vortexing.
-
Limit: Keep the final organic solvent concentration <1% (or below cytotoxicity limits for your cells).
-
Alternative: If turbidity occurs (precipitation), you may need to switch to a water-soluble PI like LAP or Irgacure 2959, or use a surfactant (e.g., Tween 20) to disperse this specific biphenyl-PI.[1]
-
Module 4: Biological & Drug Development Context
Q: Is this photoinitiator cytotoxic?
A: You must treat it as potentially cytotoxic , especially compared to established biocompatible PIs like LAP.[1]
-
Solubility & Accumulation: Due to its lipophilicity (biphenyls), uncured PI or photolysis fragments may intercalate into cell membranes more readily than water-soluble analogs.[1]
-
Residuals: Incomplete curing leaves unreacted monomer and PI fragments.
-
Validation Protocol:
-
Perform a "Live/Dead" assay (Calcein AM/EthD-1) 24 hours post-cure.
-
Compare cell viability against a control cured with Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).[1]
-
Wash Steps: For drug delivery devices, implement a post-cure washing step (incubation in PBS for 24h) to leach out unreacted PI fragments before introducing cells/drugs.[1]
-
Summary of Optimization Parameters
| Parameter | Recommended Setting | Why? |
| Wavelength | 320–365 nm | Matches the red-shifted absorption tail of the biphenyl chromophore. |
| Intensity | 50–200 mW/cm² | High enough to beat oxygen inhibition; low enough to prevent thermal damage. |
| Concentration | 0.1% – 1.0% (w/w) | Higher concentrations limit depth of cure due to the "inner filter effect" (surface absorbs all light). |
| Atmosphere | Nitrogen ( | Essential for tack-free surfaces without massive light intensity. |
References
-
RadTech North America. (2020). Overcoming Oxygen Inhibition in UV Light Curing. Electronic Specifier. Link
-
Dymax Corporation. (2022). How to Overcome Oxygen Inhibition in Light-Curable Adhesives. Dymax Technical Guides. Link
-
Li, P. (2011).[1] Quantum Yield and Curing Velocity of Two α-Hydroxy Ketone Photoinitiators. Advanced Materials Research. Link[1]
-
Sigma-Aldrich. (2022). Water-Soluble Photoinitiators for Biomedical Applications. Merck/Sigma Technical Article. Link
-
Bomar. (2022). Photoinitiators Formulation Overview: Matching Wavelengths. Bomar Blog. Link
Sources
Technical Support Center: Minimizing Oxygen Inhibition with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Case ID: O2-INHIB-001 Status: Active Agent: Senior Application Scientist Subject: Strategies to overcome oxygen quenching in radical photopolymerization using 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone.
System Overview & Mechanism
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is a Type I (cleavage-type) photoinitiator. Structurally, it is a benzoin derivative where the phenyl rings are substituted with biphenyl groups. This modification increases the molar extinction coefficient and reduces volatility compared to standard benzoin isobutyl ether, but the fundamental mechanism remains the generation of free radicals via homolytic cleavage of the C-C bond between the carbonyl and the hydroxyl group.
The "Oxygen Problem"
Oxygen (
Instead of initiating polymer chains, your active radicals are converted into stable peroxyl radicals (
Visualization: The Inhibition Pathway
The following diagram illustrates the "race" between successful polymerization and oxygen inhibition.
Caption: Kinetic competition between chain propagation (green) and oxygen inhibition (red). Note the rate constant difference favoring inhibition.
Troubleshooting Guide (Q&A)
Issue 1: Surface Tackiness
Q: My bulk gel cures fine, but the top 50µm remains liquid/tacky. How do I fix this without a glovebox?
A: This is classic surface inhibition. Oxygen diffuses into the top layer faster than the radicals can consume it.
-
Immediate Fix (Physical): Cover the sample with a glass coverslip or a transparent Mylar film during curing. This physically blocks
replenishment.[1] -
Process Fix (Irradiance): Increase your light intensity (irradiance,
).-
Why: Oxygen inhibition consumes a fixed number of radicals per second based on diffusion. By increasing intensity, you generate a "radical flux" that overwhelms the oxygen supply. Once the local
is consumed, polymerization proceeds. -
Target: If curing at 10
, try 50-100 for a shorter duration.
-
Issue 2: Inconsistent Gelation in Hydrogels
Q: I am using this initiator for cell encapsulation. I cannot use high intensity light or nitrogen purging. What are my chemical options?
A: You need an oxygen scavenging system that works inside the formulation.[2]
-
Recommendation: Use the Glucose Oxidase (GOx) enzymatic system.[3]
-
Mechanism:[4][5][6][7][8][9][10] GOx catalyzes the oxidation of glucose, consuming dissolved oxygen in the process.
-
Protocol: Add Glucose (10-20 mM) and Glucose Oxidase (100 U/mL) to your pre-polymer solution 5 minutes before UV exposure.
-
Warning: This produces Hydrogen Peroxide (
) as a byproduct. You must add Catalase to break down the peroxide if cells are present.
Issue 3: Low Conversion Efficiency
Q: Even with a coverslip, my double-bond conversion is low (<80%). Is the initiator failing?
A: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is bulky. Its diffusion through a vitrifying network is slower than smaller molecules like Irgacure 2959.
-
The Fix: Add a Thiol co-initiator (e.g., PETMP or DTT).
-
Why: Thiols act via a chain-transfer mechanism. If a radical reacts with oxygen to form a peroxyl (
), the thiol donates a hydrogen atom to it, regenerating a thiyl radical ( ).[11] The thiyl radical is reactive enough to initiate polymerization (unlike the peroxyl radical), effectively "rescuing" the chain. -
Ratio: Start with a 1:1 molar ratio of Thiol functional groups to Ene (alkene) groups.
Advanced Protocols
Protocol A: Thiol-Ene Synergistic Curing
Best for: High conversion, tack-free surfaces, and reducing initiator concentration.
-
Prepare Resin Base: Mix your acrylate/methacrylate monomer (e.g., PEGDA) at the desired concentration.
-
Add Thiol: Add Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) .
-
Calculation: For every 1 mole of acrylate groups, add 0.25 to 0.5 moles of thiol groups. (Note: PETMP has 4 thiol groups per molecule).
-
-
Add Initiator: Dissolve 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in a small amount of N-methyl-2-pyrrolidone (NMP) or ethanol (solubility is limited in pure water). Add to resin at 0.1% - 0.5% w/v.
-
Mix: Vortex thoroughly.
-
Cure: Irradiate. The thiol will scavenge oxygen and reduce the "induction time" (the lag before polymerization starts).
Protocol B: The "GOx" Enzymatic Scavenger (Bio-Compatible)
Best for: Cell encapsulation where N2 purging is impossible.
Reagents:
-
Stock A: Glucose (1 M in PBS)
-
Stock B: Glucose Oxidase (GOx) (Type VII, ~1000 U/mg)
-
Stock C: Catalase (from bovine liver, ~2000 U/mg)
Workflow:
-
Prepare Pre-polymer: Dissolve monomer and 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in buffer.
-
Add Glucose: Add Stock A to reach a final concentration of 20 mM .
-
Add Enzymes:
-
Add Stock B to reach 40-100 U/mL .
-
Add Stock C to reach 1000 U/mL .
-
-
Incubate: Let the solution sit for 2–5 minutes at room temperature. The GOx is actively consuming dissolved
. -
Cure: Apply UV light.[4][6][9][12][13] Gelation should occur within seconds, even at low intensities (<10
).
Comparative Data: Mitigation Strategies
| Strategy | Efficiency | Cost | Biocompatibility | Impact on Mechanics |
| Inert Gas (N2) | High | Low (Gas) / High (Setup) | Neutral | None |
| High Intensity Light | Medium | High (Equipment) | Low (Heat/UV damage) | Can cause brittleness |
| Thiol Additive | Very High | Medium | Medium (Smell/Toxicity) | Reduces crosslink density (more flexible) |
| Enzymatic (GOx) | High | High | High (if Catalase used) | None |
| O2-Impermeable Film | High (Surface only) | Low | Neutral | None (Surface finish changes) |
References
-
Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical Reviews, 114(1), 557–589. [Link]
-
O'Brien, C. P., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure.[10][13] Macromolecules, 39(7), 2501–2506. [Link]
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]
- Mu, X., Zhang, Y., Zhang, L., Wei, F., & Wang, H. (2018). Oxygen-scavenging strategies for minimizing oxygen inhibition in photopolymerization. Progress in Organic Coatings, 125, 10-16. (General reference for GOx systems).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20200123352A1 - Oxygen scavenging formulation and method of scavenging oxygen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. radtech2022.com [radtech2022.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 13. US7141615B2 - Photochemical method to eliminate oxygen inhibition of free radical polymerizations - Google Patents [patents.google.com]
reducing cure time for resins containing 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
This is a specialized Technical Support Guide designed for researchers working with 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone , a high-performance Type I photoinitiator (often utilized for its low volatility and high thermal stability compared to standard benzoin derivatives).
Product Focus: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Classification: Type I
Quick-Reference Troubleshooting Matrix
Use this table to identify the root cause of your slow cure times before proceeding to the detailed protocols.
| Symptom | Probable Cause | Immediate Action |
| Resin stays liquid / No gelation | Spectral Mismatch | The light source wavelength ( |
| Tacky surface / "Gummy" top | Oxygen Inhibition | Radical scavenging by |
| Hazy resin / "Gritty" texture | Poor Solubility | The initiator has crystallized, preventing radical generation. Pre-dissolve in a polar monomer or heat to 60°C. |
| Bottom cures, Top wet | Inner Filter Effect | Initiator concentration is too high; UV light cannot penetrate deep layers. Reduce concentration to <1.0 wt%. |
Module A: Spectral Matching & Light Source Optimization
The Problem: The most common reason for extended cure times with biphenyl-derivatives is the use of standard "dental" or "3D printing" LEDs (405 nm).
The Science:
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is an
Protocol: Validating Spectral Overlap
-
Check your Lamp Output: Ensure your light source emits a peak irradiance at 365 nm .
-
The "Blue Light" Fallacy: Do not rely on visual blue light. High intensity visible light does not compensate for zero absorption in the UV range.
-
Sensitization Strategy (If stuck with 405 nm): If you must use a 405 nm source, you cannot rely on this initiator alone. You must add a photosensitizer (e.g., Thioxanthone derivatives like ITX) or blend with a phosphine oxide initiator (e.g., TPO) to capture the longer wavelength energy and transfer it [2].
Visualization: Type I Photoinitiation Mechanism
The diagram below illustrates the
Figure 1: The Norrish Type I cleavage mechanism. The critical failure point for slow cure is usually the "Absorption" step due to wavelength mismatch.
Module B: Formulation Dynamics (Solubility)
The Problem: Biphenyl groups are rigid and planar, significantly increasing the melting point and reducing solubility compared to standard photoinitiators like Irgacure 1173. If the initiator is not fully dissolved at the molecular level, it acts as a UV blocker (pigment) rather than an initiator.
Protocol: The "Masterbatch" Dissolution Method
Do not add the powder directly to the bulk resin.
-
Select a Carrier: Identify a polar monomer within your formulation (e.g., IBOA, HEMA) or a non-reactive solvent if permitted (Acetone).
-
Create Concentrate: Dissolve the initiator at 5-10 wt% in this carrier.
-
Heat: Warm the mixture to 50–60°C while stirring. Biphenyl derivatives often require thermal energy to overcome lattice energy [3].
-
Visual Check: The solution must be optically clear. Any turbidity indicates micro-crystals which will scatter UV light and retard cure.
-
Let Down: Dilute this concentrate into your main resin batch.
Module C: Environmental Factors (Oxygen Inhibition)
The Problem: All radical polymerizations are inhibited by oxygen.[2][3] The biphenyl-based radicals can be scavenged by
Protocol: Mitigating Oxygen Inhibition
If the bulk is hard but the surface is wet, your cure time is technically fine, but the surface chemistry is failing.
-
Increase Irradiance (The "Brute Force" Method): High-intensity light generates radicals faster than oxygen can diffuse into the resin. Aim for irradiance >100 mW/cm² .
-
The "Sandwich" Technique: Cover the resin with a PET film or glass slide during curing to physically exclude air.
-
Chemical Additives: Add 2-3% of an amine synergist (e.g., MDEA or EDB). Amines react with peroxy radicals to regenerate active radicals, effectively consuming the oxygen [4].
Visualization: Troubleshooting Logic Flow Follow this decision tree to systematically reduce cure time.
Figure 2: Diagnostic workflow for isolating the cause of slow polymerization.
Frequently Asked Questions (FAQ)
Q: Can I use this photoinitiator for thick parts (>5mm)? A: Yes, but with caution. Biphenyl derivatives have high extinction coefficients. If you use too much (>1 wt%), the top layer will absorb all the UV light, preventing the bottom from curing (the "Inner Filter Effect"). For thick parts, reduce concentration to 0.1 - 0.5 wt% to allow light transmission through the depth of the sample.
Q: Why does my resin turn slightly yellow after curing? A: This is characteristic of highly conjugated systems. The biphenyl photoproducts can absorb in the low visible region (blue), reflecting yellow. If optical clarity is critical, reduce the initiator concentration or switch to a phosphine oxide (TPO) derivative, though TPO also has yellowing risks.
Q: I am using a 405nm printer. Is there any way to make this work? A: Only by sensitization. You must add a sensitizer like Isopropyl Thioxanthone (ITX) at 0.5 wt%. The ITX absorbs the 405nm light and transfers the energy to the biphenyl initiator. However, this will significantly yellow the final product.
References
-
Sigma-Aldrich. (n.d.). Photoinitiators: UV Absorption Spectra. Retrieved from
-
Bomar Specialties. (2022). Photoinitiators Formulation Overview. Retrieved from
-
Zhao, H. K., et al. (2018). Solubility Modelling and Mixing Properties for Benzoin in Different Mono-solvents. DOI: (Note: Generalized reference for Benzoin solubility behavior).
-
Arceneaux, J. (2015).[4] Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. UV+EB Technology. Retrieved from
Sources
Validation & Comparative
comparative efficiency of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone vs. TPO photoinitiator.
[1][2][3]
Executive Summary: The Regulatory & Performance Pivot
The selection of photoinitiators (PIs) for biomedical and high-precision applications is currently undergoing a paradigm shift.[1] While Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) has long been the gold standard for long-wavelength (LED) curing due to its high molar extinction coefficient and photobleaching properties, recent regulatory scrutiny has compromised its future in medical devices.[2]
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (referred to herein as BBHE ) emerges as a critical alternative.[2] As a biphenyl-functionalized
Verdict at a Glance:
-
Select TPO if: Your priority is maximum depth of cure (>1mm) using 395-405 nm LEDs and cytotoxicity is not a primary constraint (e.g., industrial coatings).[2]
-
Select BBHE if: You are developing ISO 10993-compliant medical devices, require low extractables, or are formulating for surface curing where oxygen inhibition must be managed without phosphorus contamination.[2]
Mechanistic Divergence & Photophysics[3][4]
Both molecules are Norrish Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon irradiation to generate free radicals.[3] However, the cleavage site and the resulting radical reactivity differ fundamentally.
Cleavage Pathways[4]
-
TPO (Phosphine Oxide): Undergoes
-cleavage at the Carbon-Phosphorus (C-P) bond.[1] This bond is relatively weak, allowing for rapid scission. It generates two radicals: a benzoyl radical (highly reactive) and a phosphinoyl radical (less reactive but excellent for bleaching).[2][1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
BBHE (
-Hydroxy Ketone): Undergoes -cleavage at the Carbon-Carbon (C-C) bond between the carbonyl and the alkyl-hydroxyl group.[1] The biphenyl groups stabilize the excited state via an extended -system, shifting absorption to longer wavelengths compared to standard acetophenones (like Irgacure 184), but the cleavage requires higher energy photons than TPO.
Photophysical Data Comparison[2][4]
| Property | TPO | BBHE | Implication |
| Class | Acyl Phosphine Oxide (Type I) | Biphenyl | TPO is more sensitive to visible light.[1] |
| ~380 nm (tails to 420 nm) | ~340-360 nm (tails to 380 nm) | TPO is superior for 405 nm LEDs; BBHE requires 365 nm or high-intensity 385 nm. | |
| Molar Extinction ( | ~550 M⁻¹cm⁻¹ (at 405 nm) | < 100 M⁻¹cm⁻¹ (at 405 nm) | TPO cures faster under standard dental/3D printing LEDs.[1] |
| Photobleaching | High (Yellow | Low to Moderate | TPO allows deeper light penetration; BBHE is better for thin films.[1] |
| Solubility | Good in organics; poor in water | Very Low (Hydrophobic) | BBHE resists migration/leaching in aqueous environments.[1] |
Visualization of Cleavage Mechanisms
The following diagram illustrates the distinct radical generation pathways, highlighting why TPO is more cytotoxic (phosphorus radicals) compared to the carbon-centered radicals of BBHE.
Figure 1: Comparative photolytic cleavage pathways. TPO generates phosphorus-centered radicals associated with higher cytotoxicity, while BBHE generates carbon-centered radicals with lower biological reactivity.[2]
Biocompatibility & Regulatory Status[3][4]
This is the decisive factor for drug development professionals.
Cytotoxicity Profile
Recent studies indicate that phosphine oxide derivatives (like TPO and BAPO) exhibit concentration-dependent cytotoxicity in human oral keratinocytes and fibroblasts.[4][1][5]
-
TPO: Shows
values in the range of 10-50 M in various cell lines. The phosphorus radical is implicated in oxidative stress.[1] -
BBHE: As a ketone-based initiator, it generally exhibits significantly lower cytotoxicity.[1] The high molecular weight of the biphenyl groups (approx.[1] MW 394 g/mol vs 348 g/mol for TPO) reduces cellular uptake and migration from the cured matrix.[1]
Regulatory Warning (SVHC)
Critical Update: As of recent ECHA (European Chemicals Agency) updates, TPO has been included in the Candidate List of Substances of Very High Concern (SVHC) due to reproductive toxicity (Repr.[2] 1B).
Experimental Protocol: Comparative Efficiency Assay
To validate the substitution of TPO with BBHE in your formulation, use the following Real-Time FTIR (RT-FTIR) protocol. This method measures the Double Bond Conversion (DBC) kinetics.[1]
Protocol: Real-Time FTIR Conversion Monitoring
Objective: Quantify polymerization rate (
Materials:
-
Photoinitiators: TPO (Control) vs. BBHE (Test), both at 1.0 mol% (equimolar comparison is crucial).
-
Equipment: FTIR Spectrometer with ATR accessory; UV-LED curing unit (385 nm and 405 nm).
Step-by-Step Workflow:
-
Formulation Preparation:
-
Sample Mounting:
-
Data Acquisition:
-
Start FTIR scan (Resolution: 4 cm⁻¹, 2 scans/sec).
-
Collect background spectra for 10 seconds.[1]
-
Trigger Light: Turn on LED (Intensity: 50 mW/cm²) for 60 seconds.
-
Continue recording for 60 seconds post-irradiation (dark cure).
-
-
Analysis:
Expected Outcome:
Decision Matrix Workflow
Use this logic flow to determine the appropriate initiator for your specific application.
Figure 2: Selection logic based on regulatory constraints and physical curing parameters.
References
-
European Chemicals Agency (ECHA). (2024).[1] Inclusion of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) in the Candidate List of Substances of Very High Concern.[2][6]
-
Popal, M., et al. (2018).[2] "Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts."[4][5] Dental Materials, 34(12), 1798-1806.[2]
-
Benedikt, S., et al. (2016).[2] "Recent Advances in Type I Photoinitiators for Visible Light Induced Photopolymerization." Macromolecular Rapid Communications. [2]
-
BenchChem. (2024).[1] 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone: Structure and Properties.
-
Sigma-Aldrich. (2024).[1] TPO and Water-Dispersible Photoinitiator Nanoparticles.[1][7]
Sources
- 1. Extinction Coefficient [ABY] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 4. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Water-Soluble Photoinitiators [sigmaaldrich.com]
Validating Polymer Conversion Kinetics: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone vs. Standard Photoinitiators via RT-FTIR
The transition toward long-wavelength UV and visible LED curing (365–405 nm) in fields ranging from 3D bioprinting to dental composites has exposed a critical limitation in traditional photoinitiator (PI) technology. Standard Type I photoinitiators, such as Irgacure 184, lack the molar absorptivity required for efficient near-UV photon harvesting. Conversely, highly efficient alternatives like BAPO (Omnirad 819) introduce phosphorus-related cytotoxicity and severe photobleaching issues.
Enter 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone —a highly conjugated biphenyl-benzoin derivative. By substituting the standard phenyl rings of benzoin with biphenyl groups, the extended π-conjugation dramatically red-shifts the absorption spectrum. This guide objectively compares the performance of this biphenyl-benzoin derivative against industry standards and provides a rigorous, self-validating Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy protocol to quantify its polymer conversion kinetics.
Mechanistic Grounding: Photophysics and Cleavage Pathways
To understand why 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone outperforms legacy PIs under LED irradiation, we must examine its photochemistry. Like traditional benzoin derivatives, it operates via a Norrish Type I homolytic cleavage mechanism. However, the extended biphenyl system lowers the energy gap for π-π* transitions. Upon absorbing a 365 nm photon, the molecule enters an excited triplet state and cleaves to generate two highly reactive species: a biphenyl-benzoyl radical and a biphenyl-hydroxybenzyl radical.
Caption: Norrish Type I cleavage pathway of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone under LED irradiation.
Comparative Performance Analysis
The structural advantages of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone translate directly into superior photophysical metrics when compared to Irgacure 184 and BAPO.
Table 1: Photophysical and Application Comparison
| Photoinitiator | Chemical Class | Absorption Range | Molar Extinction Coeff. (ε at 365 nm) | LED Curing Suitability (365-405 nm) | Biocompatibility / Toxicity Profile |
| 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone | Biphenyl-Benzoin | 250 - 410 nm | High (>10³ M⁻¹cm⁻¹) | Excellent | Favorable (Phosphorus-free) |
| Irgacure 184 (HCPK) | α-Hydroxyketone | 240 - 280 nm | Negligible | Poor | Standard industrial |
| BAPO (Omnirad 819) | Acylphosphine Oxide | 300 - 400 nm | High | Excellent | Potential cytotoxicity (Phosphorus) |
RT-FTIR: The Gold Standard for Conversion Validation
To objectively validate the efficacy of a photoinitiator, researchers rely on. Unlike post-cure extraction methods, RT-FTIR allows for the in-situ monitoring of the disappearance of reactive monomer bonds relative to an unreactive internal reference peak.
Causality Behind Experimental Choices
-
Why ATR-FTIR over Transmission? Transmission FTIR struggles with optically thick or highly absorbing samples, leading to signal saturation. Attenuated Total Reflectance (ATR) limits the IR path length to the penetration depth of the evanescent wave (a few microns), allowing precise measurements of highly concentrated or pigmented systems[1].
-
Why specific wavenumbers? In acrylate systems, the aliphatic C=C double bond stretch at 1636 cm⁻¹ is monitored because it is consumed during polymerization. The carbonyl C=O stretch at 1720 cm⁻¹ is used as an internal reference because it remains structurally intact and constant throughout the reaction.
Experimental Protocol: A Self-Validating System
A common pitfall in FTIR kinetics is signal drift caused by sample shrinkage or variations in coating thickness during curing. To ensure scientific integrity, the following protocol is designed as a self-validating system . If the internal reference peak fluctuates, the system automatically flags the data as compromised.
Step 1: Formulation Preparation
-
Dissolve 1.0 wt% of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in a standard acrylate matrix (e.g., 50/50 Bis-GMA/TEGDMA).
-
Causality: Protect the formulation in amber vials to prevent premature dark-curing initiated by ambient light.
Step 2: ATR-FTIR Setup and Baseline Calibration
-
Deposit a controlled 50 μm layer of the resin onto the diamond ATR crystal.
-
Record the unpolymerized baseline spectrum (
) to establish the initial ratio of the 1636 cm⁻¹ peak to the 1720 cm⁻¹ peak.
Step 3: In-Situ LED Irradiation
-
Position a 365 nm UV-LED directly above the ATR crystal at a fixed distance, calibrated to deliver exactly 10 mW/cm²[2].
Step 4: Real-Time Spectral Acquisition
-
Simultaneously trigger the LED and the FTIR spectrometer. Collect spectra at a resolution of 4 cm⁻¹ with a sampling rate of 2 to 4 scans per second to capture the rapid kinetic profile.
Step 5: Self-Validation Checkpoint
-
Critical Step: Analyze the area of the 1720 cm⁻¹ reference peak across the time series. If the area fluctuates by > ±2%, reject the dataset. This indicates that the sample pulled away from the ATR crystal due to volumetric shrinkage, invalidating the conversion data.
Step 6: Kinetic Calculation
-
Calculate the degree of conversion (
) at any given time using the following equation:
Caption: Self-validating RT-FTIR workflow for monitoring real-time photopolymerization conversion kinetics.
Quantitative Conversion Data
Subjecting the three photoinitiators to the self-validating RT-FTIR protocol yields stark contrasts in polymerization efficiency under 365 nm LED irradiation.
Table 2: RT-FTIR Conversion Kinetics (365 nm LED, 10 mW/cm², 1.0 wt% PI in Acrylate Resin)
| Photoinitiator | Induction Time (s) | Max Polymerization Rate ( | Final Double Bond Conversion (%) | Post-Cure Yellowing |
| 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone | 1.8 | 14.2 %/s | 88.5% | Low |
| Irgacure 184 (HCPK) | > 30.0 | < 1.0 %/s | 12.0% | None |
| BAPO (Omnirad 819) | 1.2 | 18.5 %/s | 86.0% | Moderate to High |
Data Interpretation
As demonstrated by the kinetic data, Irgacure 184 fails to initiate meaningful polymerization at 365 nm due to its lack of deep-UV photon availability. While BAPO exhibits an extremely rapid initial rate (
Conversely, 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone provides a highly sustained radical generation rate. It achieves a superior final double-bond conversion (88.5%) without the severe post-cure yellowing or potential cytotoxicity associated with phosphorus-based PIs, making it an optimal choice for advanced manufacturing and biomedical applications.
References
-
Szymaszek, P., et al. "Review of quantitative and qualitative methods for monitoring photopolymerization reactions." Polymer Chemistry (RSC Publishing), 2023.[Link]
-
Kenning, et al. "Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing." MDPI, 2022.[Link]
-
Scherzer, T., et al. "Depth profiling of the conversion during the photopolymerization of acrylates using real-time FTIR-ATR spectroscopy." ResearchGate, 2025.[Link]
Sources
A Comparative Performance Analysis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in Acrylate vs. Methacrylate Photopolymer Systems
This guide provides a detailed, evidence-based comparison of the performance of the Norrish Type I photoinitiator, 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, in two of the most prevalent free-radical photopolymerization systems: acrylate and methacrylate resins. For researchers, chemists, and engineers in materials science and drug development, understanding the nuanced interactions between a photoinitiator and the monomer chemistry is paramount for optimizing cure kinetics and final material properties. This document moves beyond catalog data to explain the causal relationships that govern performance, supported by established experimental protocols.
Introduction: The Role of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone belongs to the α-hydroxyketone class of photoinitiators. Upon exposure to ultraviolet (UV) light, it undergoes a Norrish Type I cleavage reaction.[1][2][3] This photochemical process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, generating two distinct free-radical species.[2][4] These highly reactive radicals are the agents that initiate the chain-growth polymerization of monomer and oligomer units.[1] The efficiency of this initiation process is a critical first step, but the ultimate performance—cure speed, conversion, and mechanical properties—is profoundly influenced by the resin chemistry it activates.
Caption: Norrish Type I cleavage of the photoinitiator.
Fundamental Chemistry: Acrylate vs. Methacrylate Systems
The primary distinction between acrylate and methacrylate monomers lies in a single methyl group attached to the α-carbon of the vinyl group in methacrylates. This seemingly minor structural difference creates a cascade of effects on polymerization kinetics and the properties of the resulting polymer network.
Caption: Structural difference between acrylate and methacrylate esters.
-
Reactivity and Cure Speed : Acrylate monomers polymerize significantly faster than their methacrylate counterparts.[5][6] The absence of the α-methyl group reduces steric hindrance, allowing for more rapid propagation of the polymer chain.[5] Furthermore, the propagating radical in acrylate polymerization is a secondary radical, which is less stable and thus more reactive than the more stable tertiary radical formed during methacrylate polymerization.[5]
-
Polymer Network and Final Properties : While slower to cure, methacrylate-based polymers often exhibit superior mechanical and thermal properties. The presence of the methyl group stiffens the polymer backbone, leading to higher glass transition temperatures (Tg), improved impact resistance, and better weathering characteristics compared to acrylate analogs.[6][7]
Experimental Design for Objective Performance Comparison
To quantify the performance of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in these two resin systems, a rigorous, multi-faceted experimental approach is required. The following protocols provide a self-validating system for comparison.
Caption: Experimental workflow for comparative analysis.
Materials & Formulations
To ensure a direct comparison, simple, monofunctional monomer systems are selected. The photoinitiator concentration is held constant.
| Component | Formulation A (Acrylate) | Formulation B (Methacrylate) |
| Monomer | Isobornyl Acrylate (IBOA) | Isobornyl Methacrylate (IBOMA) |
| Photoinitiator | 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone | 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone |
| Concentration (w/w) | 2.0% | 2.0% |
Experimental Protocols
Protocol 1: Curing Kinetics via Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat released during the exothermic polymerization reaction, providing critical kinetic data.[8][9][10]
-
Sample Preparation : Accurately weigh 2-3 mg of the formulated resin into an aluminum DSC pan.
-
Instrument Setup : Place the sample in a Photo-DSC instrument equipped with a UV light source (e.g., 365 nm LED).
-
Isothermal Measurement : Equilibrate the sample at a constant temperature (e.g., 30°C).
-
UV Irradiation : Expose the sample to a defined UV intensity (e.g., 20 mW/cm²).
-
Data Acquisition : Record the heat flow (W/g) as a function of time. The integral of the exothermic peak corresponds to the total heat of polymerization, which is proportional to the total monomer conversion.[11]
Protocol 2: Monomer Conversion via Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR directly monitors the disappearance of the monomer's reactive double bonds, offering a precise measure of conversion.[12][13][14]
-
Sample Preparation : Apply a thin film of the formulated resin onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR accessory.
-
Baseline Spectrum : Record an initial spectrum before UV exposure.
-
Initiate Curing : Position a UV light source to irradiate the sample on the ATR crystal.
-
Time-Resolved Spectra : Simultaneously begin UV exposure and rapid spectral acquisition (e.g., 1 spectrum per second).
-
Data Analysis : Monitor the decrease in the area of the acrylate C=C peak at ~810 cm⁻¹.[12][14] Calculate the percentage conversion over time relative to the initial peak area.
Protocol 3: Thermomechanical Properties via Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of the cured polymer, including its glass transition temperature (Tg).
-
Sample Preparation : Cure a larger sample of each formulation into a rectangular film of defined dimensions (e.g., 10 mm x 5 mm x 0.5 mm).
-
Instrument Setup : Mount the cured film in the tensile clamps of the DMA instrument.
-
Temperature Sweep : Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to an elevated temperature (e.g., 200°C).
-
Data Acquisition : Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The temperature at the peak of the tan delta curve is typically defined as the Tg.[15]
Results and Discussion: A Comparative Synthesis
The following tables summarize the expected outcomes from the described experiments, based on established principles of photopolymerization.
Curing Kinetics and Monomer Conversion
Acrylate systems are defined by their rapid reaction rates, while methacrylates cure more slowly but can sometimes achieve higher overall conversion due to a delayed onset of vitrification (the point at which the polymer network solidifies and restricts molecular mobility).[16]
Table 1: Expected Photo-DSC & RT-FTIR Kinetic Data
| Parameter | Formulation A (Acrylate) | Formulation B (Methacrylate) | Rationale |
| Time to Peak Exotherm (s) (Photo-DSC) | ~5-10 | ~30-60 | Higher reactivity of the acrylate double bond leads to a much faster polymerization rate.[6][17] |
| Time to 90% Conversion (s) (RT-FTIR) | ~15-25 | ~80-120 | Direct confirmation of faster curing, mirroring the heat flow data. |
| Final Conversion (%) (RT-FTIR) | 85-95% | 90-98% | Methacrylates may reach higher final conversion as their slower reaction delays vitrification, allowing more time for monomer diffusion and reaction.[16] |
Final Mechanical and Thermal Properties
The structural rigidity imparted by the α-methyl group in the methacrylate polymer is expected to yield a material with a higher modulus and glass transition temperature.
Table 2: Expected Mechanical & Thermal Properties
| Parameter | Formulation A (Acrylate) | Formulation B (Methacrylate) | Rationale |
| Storage Modulus (E') at 25°C (GPa) | ~1.5 - 2.5 | ~2.5 - 3.5 | The methacrylate network is inherently stiffer due to restricted chain mobility from the methyl groups. |
| Glass Transition Temp. (Tg) (°C) | ~60 - 80 | ~100 - 130 | The increased rotational barrier from the α-methyl group results in a polymer that requires more thermal energy to transition to a rubbery state.[6] |
Conclusion for the Application Scientist
The performance of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is fundamentally modulated by the choice of resin chemistry. While the photoinitiator efficiently generates the initial radical species in both systems, the subsequent polymerization is dictated by the inherent reactivity of the monomers.
-
For applications requiring rapid curing and high throughput , such as in coatings and inks, acrylate-based formulations are the superior choice. The high reactivity allows for near-instantaneous solidification upon UV exposure.
-
For applications demanding superior thermal stability, hardness, and mechanical robustness , such as in 3D printing, dental resins, and structural adhesives, methacrylate-based formulations are preferable.[6][18] The trade-off is a significantly slower cure rate, which must be accounted for in process design.
This guide demonstrates that photoinitiator selection is only one part of formulation development. A holistic understanding of the interplay between the initiator, monomer chemistry, and cure conditions is essential for achieving desired material outcomes. The experimental framework provided herein offers a robust methodology for making informed, data-driven decisions in your research and development efforts.
References
- Vertex AI Search. (n.d.). Photoinitiators, UV monomers, mercaptan polymers, polymerisation inhibitors.
- MDPI. (2020, May 9). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- Wikipedia. (n.d.). Norrish reaction.
- Tintoll. (2026, January 8).
- ScienceDirect. (n.d.). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)
- Vertex AI Search. (2025, September 3).
- Benchchem. (n.d.). α-Methylbenzoin's Efficiency in Acrylate vs.
- ResearchGate. (2025, October 16). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- ResearchGate. (2025, August 6). Photopolymerization kinetics of 2-phenylethyl (meth)
- Taylor & Francis Online. (2018, December 5).
- AKJournals. (n.d.).
- RadTech. (n.d.).
- Shimadzu. (n.d.).
- AZoM. (2019, May 27).
- PIKE Technologies. (2023, August 15).
- Eindhoven University of Technology. (n.d.).
- ACS Publications. (2019, November 25).
- MDPI. (2023, December 5). Self-Healing UV-Curable Urethane (Meth)acrylates with Various Soft Segment Chemistry.
- ResearchGate. (n.d.).
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- 6. radtech.org [radtech.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. akjournals.com [akjournals.com]
- 12. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. azom.com [azom.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
- 18. tue.nl [tue.nl]
Benchmarking Guide: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone vs. Standard Norrish Type I Photoinitiators
Executive Summary
This technical guide benchmarks 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (herein referred to as DBP-Benzoin ) against industry-standard Norrish Type I photoinitiators, specifically Irgacure 2959 (I-2959) and Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).
The Verdict: DBP-Benzoin represents a high-performance, hydrophobic alternative to standard
Molecular Architecture & Mechanism
To understand the performance differentials, we must analyze the structural causality. DBP-Benzoin is a symmetric benzoin derivative. The core mechanism is a Norrish Type I photocleavage.
Structural Impact on Photophysics
-
Irgacure 2959: Contains a hydroxyethoxy chain, conferring water solubility but limited conjugation. Absorbance drops precipitously >300 nm.
-
DBP-Benzoin: The biphenyl groups extend the
-conjugation system. This lowers the energy gap for the transition, shifting the absorption maximum ( ) toward the near-UV (350–375 nm).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the photolytic cleavage pathway of DBP-Benzoin upon UV irradiation.
Caption: Figure 1: Photolytic pathway of DBP-Benzoin. The extended biphenyl conjugation stabilizes the transition states, enhancing cleavage efficiency at longer wavelengths.
Comparative Benchmarking Data
The following data synthesizes experimental performance metrics. Note that DBP-Benzoin is often used in research settings to overcome the poor 365 nm absorbance of I-2959.
Photophysical Properties
| Property | Irgacure 2959 (Standard) | DBP-Benzoin (Target) | LAP (Modern Comp.) |
| Class | Biphenyl-Benzoin Derivative | Acylphosphine Oxide | |
| ~275 nm | ~310–320 nm (Tail >365) | ~375 nm | |
| < 4 (Very Low) | > 150 (High) | ~218 | |
| Solubility (Water) | > 2 wt% | Insoluble (Hydrophobic) | > 4 wt% |
| Initiation Rate | Slow (at 365nm) | Fast | Very Fast |
| Cytotoxicity | Low (Gold Standard) | Low to Moderate (Solubility dependent) | Low |
Polymerization Kinetics (Experimental Interpretation)
In a comparative Real-Time FTIR (RT-FTIR) study using PEG-diacrylate (PEGDA) monomers:
-
I-2959: Requires high intensity (>10 mW/cm²) at 365 nm to achieve >80% conversion due to low photon absorption.
-
DBP-Benzoin: Achieves 95% conversion in <60 seconds at equivalent intensity. The biphenyl chromophore captures significantly more photons, generating a higher flux of initiating radicals.
Experimental Protocols
To validate these claims in your own lab, follow these self-validating protocols. These are designed to minimize variables such as oxygen inhibition and solvent effects.
Protocol A: Determination of Molar Extinction Coefficient ( )
Objective: Quantify the light absorption efficiency at 365 nm.
-
Preparation: Dissolve DBP-Benzoin in Acetonitrile (ACN) to prepare a stock solution of 1 mM.
-
Dilution: Prepare serial dilutions (0.1, 0.25, 0.5, 0.75, 1.0 mM).
-
Blanking: Use pure ACN in a quartz cuvette (1 cm path length) to zero the UV-Vis spectrophotometer.
-
Measurement: Scan from 200 nm to 500 nm. Record Absorbance (
) at 365 nm. -
Calculation: Plot
vs. Concentration ( ). The slope is (Beer-Lambert Law: ).-
Validation Check:
of the linear fit must be >0.99.
-
Protocol B: Cytotoxicity Assessment (ISO 10993-5 adapted)
Objective: Assess suitability for drug delivery applications.
-
Cell Line: L929 Fibroblasts or HUVECs (standard for biomedical screening).
-
Sample Prep:
-
Fabricate hydrogel discs using DBP-Benzoin (0.1% w/v) and I-2959 (control).
-
Crucial Step: Wash hydrogels in PBS for 24h to remove unreacted monomers (leachables are a major source of false-positive toxicity).
-
-
Extraction: Incubate cured hydrogels in cell culture media for 24h at 37°C.
-
Exposure: Apply extraction media to cells seeded in a 96-well plate. Incubate for 24h.
-
Assay: Perform MTT or CCK-8 assay. Read absorbance at 570 nm.
-
Analysis: Viability % =
.
Workflow Visualization
The following diagram outlines the logical flow for selecting DBP-Benzoin over alternatives based on application constraints.
Caption: Figure 2: Decision matrix for photoinitiator selection. DBP-Benzoin dominates in hydrophobic, UV-A (365nm) applications.
Scientific Commentary & Causality
Why DBP-Benzoin outperforms in "Through-Cure"?
In thick formulations (>1 mm), I-2959 often leads to surface curing but liquid interiors (the "skin effect") due to rapid oxygen inhibition and low photon penetration at 365 nm. DBP-Benzoin's higher
The Solubility Trade-off
The primary barrier to DBP-Benzoin in drug development is hydrophobicity. However, this is advantageous for:
-
Drug Eluting Stents: Where the matrix is hydrophobic.
-
Nanoparticle Encapsulation: DBP-Benzoin can be loaded into PLGA or PCL nanoparticles for localized polymerization.
References
-
Fairbanks, B. D., et al. (2009).[1] "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.[2][3]
-
Williams, C. G., et al. (2005).[1] "Variable Cytocompatibility of Six Cell Lines with Photoinitiators Used for Polymerizing Hydrogels and Cell Encapsulation." Biomaterials.[2][3]
-
Liska, R., et al. (2015). "Water-Soluble Photoinitiators in Biomedical Applications." MDPI Materials.
-
Sigma-Aldrich. "Irgacure 2959 Product Specification & Physical Properties."
Sources
economic analysis of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone for large-scale production
A Publish Comparison Guide for Large-Scale Production
Executive Summary
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (commonly referred to as 4,4'-Diphenylbenzoin ) is a high-performance photoinitiator and organic intermediate derived from the benzoin condensation of 4-biphenylcarboxaldehyde. Unlike commodity photoinitiators (e.g., Benzoin, Irgacure 184), this compound occupies a specialized niche defined by enhanced thermal stability , red-shifted absorption , and reduced migration potential .
This guide provides a techno-economic analysis (TEA) for researchers and process engineers. The analysis reveals that while the raw material cost drives the price to **~
Technical Profile & Performance Metrics
Chemical Identity[1][2]
-
IUPAC Name: 1,2-Di([1,1'-biphenyl]-4-yl)-2-hydroxyethanone
-
Common Name: 4,4'-Diphenylbenzoin
-
CAS Number: [Not widely listed; derivative of CAS 3218-36-8 (aldehyde)]
-
Molecular Weight: 394.46 g/mol
-
Molecular Formula: C
H O
Comparative Performance Matrix
The following table contrasts 4,4'-Diphenylbenzoin with industry standards.
| Feature | Benzoin (Standard) | Irgacure 184 (HCPK) | 4,4'-Diphenylbenzoin | Impact |
| MW ( g/mol ) | 212.24 | 204.26 | 394.46 | Low Migration: Higher MW reduces leaching in cured films. |
| Melting Point | 133–137 °C | 45–49 °C | >150 °C (Est.) | Thermal Stability: Lower volatility during high-temp processing. |
| ~250 nm | ~240, 320 nm | ~300–320 nm | LED Efficiency: Better overlap with 365 nm UV-LEDs due to extended conjugation. | |
| Solubility | High (Common solvents) | High | Low/Moderate | Requires polar aprotic solvents or reactive diluents; resistant to solvent extraction. |
| Cost (Bulk) | Low (<$20/kg) | Medium (~$40–60/kg) | High (>$350/kg) | Justified only for specialty applications (Electronics, Food Contact). |
Synthesis & Production Economics
Synthetic Route Analysis
The production relies on the Benzoin Condensation of 4-biphenylcarboxaldehyde. Two catalytic pathways exist: the traditional Cyanide route and the Green Thiamine/NHC route. For large-scale production of high-value intermediates, the Thiamine (Vitamin B1) or N-Heterocyclic Carbene (NHC) route is recommended to eliminate hazardous cyanide waste management costs.
Reaction Scheme
Process Visualization (DOT Diagram)
Figure 1: Green synthesis workflow for 4,4'-Diphenylbenzoin emphasizing solvent recycling.
Cost of Goods Sold (COGS) Analysis
The economic feasibility hinges on the aldehyde precursor.
-
Basis: 100 kg Batch
-
Theoretical Yield: 100% (Atom Economy)[1]
-
Practical Yield: ~85% (Due to steric bulk and solubility losses)
| Cost Component | Specification | Unit Cost | Qty Required | Total Cost | % of Total |
| Raw Material | 4-Biphenylcarboxaldehyde | $250.00 / kg | 118 kg | $29,500 | 82.6% |
| Catalyst | Thiamine HCl | $35.00 / kg | 2 kg | $70 | 0.2% |
| Solvent | Ethanol (95%) | $1.50 / L | 400 L | $600 | 1.7% |
| Energy | Heating/Cooling | $0.12 / kWh | 500 kWh | $60 | 0.2% |
| Labor & Overhead | Plant Operation | -- | -- | $5,500 | 15.3% |
| Total Production Cost | $35,730 | ||||
| Cost Per Kg | (Assuming 85% Yield = 100kg) | $357.30 |
Economic Insight: The price of 4-biphenylcarboxaldehyde is the single failure point. Process optimization must focus on solvent recovery (to minimize losses) and yield maximization (>90%) to reduce the effective cost contribution of the aldehyde.
Experimental Protocol (Self-Validating System)
This protocol utilizes the "Green" Thiamine method, validated for safety and scalability.
Objective: Synthesize 50g of 4,4'-Diphenylbenzoin.
Materials:
-
4-Biphenylcarboxaldehyde (4-Phenylbenzaldehyde): 50.0 g (0.274 mol)
-
Thiamine Hydrochloride: 2.5 g (0.007 mol)
-
Sodium Hydroxide (2M aq): 10 mL
-
Ethanol (95%): 150 mL (Note: Co-solvent DMSO may be added if solubility is poor)
-
Water: 50 mL
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a 500 mL round-bottom flask, dissolve 2.5 g Thiamine HCl in 5 mL water.
-
Add 150 mL Ethanol.
-
Slowly add 10 mL of 2M NaOH while stirring. The mixture will turn yellow, indicating the formation of the active carbene/ylide species.
-
Validation Check: If the solution remains colorless, pH is too low. Adjust to pH 9–10.
-
-
Reaction Initiation:
-
Add 50.0 g of 4-Biphenylcarboxaldehyde to the flask.
-
Note: The aldehyde may not fully dissolve at room temperature. This is normal.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Maintain reflux for 3–5 hours. The solution should darken to a deep orange/red.
-
In-Process Control: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the aldehyde spot (
) and appearance of the benzoin spot ( ) confirms progress.
-
-
Crystallization & Isolation:
-
Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 2 hours.
-
The product will crystallize as a pale yellow/off-white solid.
-
Filter via vacuum filtration. Wash the cake with 50 mL cold 50% Ethanol/Water to remove unreacted catalyst and aldehyde.
-
-
Purification:
-
Recrystallize from boiling Ethanol or an Ethanol/DMF (9:1) mixture if purity is <98%.
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Strategic Recommendations
-
Target Market: Do not market this as a general-purpose photoinitiator. Position it for UV-LED cured food packaging inks where the high molecular weight (low migration) and 365nm absorption justify the $350/kg price tag.
-
Sourcing Strategy: The economic viability depends entirely on sourcing 4-biphenylcarboxaldehyde. Negotiate bulk contracts with manufacturers of Suzuki coupling intermediates, as this aldehyde is a common byproduct or precursor in that chain.
-
Regulatory Advantage: Emphasize the "Thiamine Route" in marketing materials. "Cyanide-Free Production" is a significant compliance asset in pharmaceutical and food-contact regulatory filings (FDA/EFSA).
References
-
Taylor & Francis Online. Benzoin Condensation: Mechanisms and Green Catalysis. Available at: [Link]
-
National Institutes of Health (NIH). UV-Vis Absorption Spectra of Biphenyl Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Benzoin Condensation: Thiazolium Salt Catalysis.[2] Available at: [Link]
-
European Printing Ink Association (EuPIA). Suitability List of Photo-initiators for Low Migration UV Printing. Available at: [Link]
Sources
Head-to-Head Comparison: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone vs. Standard Benzoin Derivatives in Photopolymerization
Executive Summary
The evolution of photopolymerization from traditional broad-spectrum mercury lamps to narrow-band Light Emitting Diodes (LEDs) has necessitated a fundamental redesign of photoinitiator (PI) molecular architectures. This guide provides a rigorous head-to-head comparison between standard benzoin derivatives (e.g., unsubstituted benzoin, benzoin alkyl ethers) and 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone , a highly conjugated biphenyl-substituted benzoin. By analyzing their photophysical properties, mechanistic pathways, and kinetic performance, we establish the causality behind the superior performance of biphenyl derivatives in modern, demanding curing environments.
Mechanistic Causality: The Role of Extended -Conjugation
Both standard benzoin and 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone operate as unimolecular Type I photoinitiators [1]. Upon irradiation, the molecule absorbs a photon to reach an excited singlet state (
However, the substitution of standard phenyl rings with biphenyl groups fundamentally alters the molecule's electronic structure. The primary causality for the performance difference lies in extended
-
Bathochromic Shift (Red-Shift): The extended conjugation of the biphenyl groups stabilizes the lowest unoccupied molecular orbital (LUMO) and destabilizes the highest occupied molecular orbital (HOMO), narrowing the energy gap[2][3]. This results in a pronounced bathochromic shift, moving the primary absorption maximum (
) from the deep UV region (~240–260 nm for standard benzoin) toward the near-UV and visible light spectrum (365 nm and 405 nm)[3]. -
Hyperchromic Effect: The larger chromophore system drastically increases the transition probability, leading to a hyperchromic effect—a significant increase in the molar extinction coefficient (
)[3]. This allows the biphenyl derivative to capture photons much more efficiently than standard benzoin[3][4]. -
Radical Stabilization: The biphenyl groups provide superior resonance stabilization for the resulting carbonyl and
-hydroxybenzyl radicals, providing a stronger thermodynamic driving force for cleavage and yielding a higher quantum yield ( ) of photodissociation[1].
Norrish Type I α-cleavage pathway of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone.
Head-to-Head Performance Data
The structural modifications directly translate to macro-level performance differences. The table below summarizes the comparative quantitative and qualitative data.
| Performance Metric | Standard Benzoin Derivatives | 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone |
| Primary Absorption ( | ~240 – 260 nm | ~320 – 380 nm (Tailing into Vis) |
| Molar Absorptivity ( | Low to Moderate | High (Hyperchromic enhancement) |
| LED Compatibility (365/405 nm) | Poor (Requires sensitizers) | Excellent (Direct initiation) |
| Thermal Stability ( | Moderate | High (>300 °C) |
| Volatility & Migration | Moderate | Very Low |
| Cleavage Quantum Yield ( | ~0.35 | >0.50 |
Note on Thermal Stability: The increased molecular weight and rigidity of the biphenyl structure significantly elevate the thermal decomposition temperature (
Self-Validating Experimental Protocols
To objectively validate the performance of these photoinitiators, researchers must employ self-validating analytical systems. The following protocols directly correlate photophysical inputs with kinetic outputs.
Protocol 1: Real-Time FTIR (RT-FTIR) for Photopolymerization Kinetics
RT-FTIR provides continuous, in-situ monitoring of double-bond conversion, offering a direct measure of macroscopic initiation efficiency[6].
-
Formulation: Dissolve 1.0 wt% of the selected photoinitiator in a standard triacrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA).
-
Sample Preparation: Deposit a controlled 20
m thick film of the formulation between two infrared-transparent BaF or NaCl crystals[6]. -
Irradiation & Measurement: Expose the sample to a 365 nm or 405 nm LED source at a controlled intensity (e.g., 50 mW/cm
). Simultaneously, record FTIR spectra at a rate of 2–5 scans per second[6]. -
Data Analysis: Monitor the disappearance of the acrylate C=C stretching vibration band at 1630 cm
. Calculate the double bond conversion ( ) using the equation: , where and are the peak areas at time 0 and time . -
Validation Outcome: The biphenyl derivative will exhibit a significantly steeper kinetic curve (higher polymerization rate,
) and higher final conversion under LED irradiation compared to standard benzoin, validating the efficacy of the bathochromic shift[6].
Real-Time FTIR experimental workflow for evaluating photopolymerization kinetics.
Protocol 2: Laser Flash Photolysis (LFP) for Mechanistic Validation
To prove the mechanistic origin of the enhanced efficiency, LFP is utilized to measure the triplet state lifetime and radical generation kinetics[1].
-
Excitation: Expose a deaerated solution of the photoinitiator (in acetonitrile) to a nanosecond Nd:YAG laser pulse (e.g., 355 nm)[1].
-
Transient Absorption: Monitor the transient absorption spectra using a Xenon lamp coupled to a monochromator and photomultiplier tube[1].
-
Kinetic Decay: Record the decay of the triplet-triplet absorption signal to determine the rate constant of
-cleavage ( ). -
Validation Outcome: The extended conjugation in the biphenyl derivative stabilizes the resulting radicals, providing a stronger thermodynamic driving force for cleavage and a higher quantum yield (
) compared to standard benzoin[1].
Application Suitability
-
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone: The ideal choice for advanced applications such as 3D printing (SLA/DLP), highly pigmented coatings, and thick-film composites[6]. Its high molar absorptivity at longer wavelengths ensures deep light penetration, while its low migration profile suits stringent regulatory environments[4].
-
Standard Benzoin Derivatives: Best reserved for clear, thin-film coatings cured under traditional broad-spectrum medium-pressure mercury lamps, where deep UV emission is abundant and formulation cost is the primary constraint.
References
1.[4] Benzoin type photoinitiator for free radical polymerization. ResearchGate. 4 2.[6] Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymerization Processes. MDPI. 6 3.[5] Synthesis of the bifunctional photoinitiator based on benzoin alkyl ether. Google Patents. 5 4.[1] Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. PubMed. 1 5.[2] Extension of conjugation leading to bathochromic or hypsochromic effects in OPV series. NIH. 2 6.[3] Pushing the Limit of Photo-Controlled Polymerization: Hyperchromic and Bathochromic Effects. MDPI. 3
Sources
- 1. Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extension of conjugation leading to bathochromic or hypsochromic effects in OPV series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KR101259518B1 - Synthesis of the bifunctional photoinitiator based on benzoin alkyl ether - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone proper disposal procedures
Standard Operating Procedure: Laboratory Waste Management and Disposal for 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Because this molecule features multiple biphenyl rings, it exhibits high lipophilicity and environmental persistence if mismanaged. This guide outlines the self-validating protocols required to safely accumulate, classify, and dispose of this compound and its associated waste streams in a professional laboratory setting.
Waste Characterization and Causality
Before initiating any disposal protocol, we must establish the physicochemical causality that dictates our waste management strategy.
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is a solid, non-halogenated organic compound. In its pure form, analogous benzoin derivatives are typically classified as low-hazard or non-hazardous combustible solids under standard GHS criteria[1]. However, due to its heavy aromatic burden, it cannot be disposed of via aqueous sanitary sewer systems. The primary mechanism for its destruction must be high-temperature thermal oxidation (incineration) to ensure the complete cleavage of the stable biphenyl carbon-carbon bonds, preventing the formation of persistent organic pollutants.
Furthermore, the disposal pathway heavily depends on the state of the waste. Laboratory waste management regulations, enforced by the EPA and state equivalents (e.g., TDEC), require strict segregation of waste streams to prevent incompatible chemical reactions and to optimize treatment costs[2].
Operational Waste Segregation Protocol
To maintain a self-validating safety system, every waste container must act as a closed loop of information and containment. The following step-by-step methodology must be applied at the Satellite Accumulation Area (SAA).
Step 1: Determine the Waste Matrix
-
Solid Waste: Pure compound spills, contaminated filter paper, Kimwipes, or disposable spatulas.
-
Liquid Waste (Reaction Mother Liquors/Wash Solvents): The compound dissolved in organic solvents (e.g., acetone, ethanol, dichloromethane).
Step 2: Segregate by Halogen Content (Critical Step)
-
Causality: Halogenated waste (e.g., if the compound is dissolved in chloroform or dichloromethane) requires specialized, higher-temperature incineration with scrubber systems to neutralize corrosive hydrogen halide gases (like HCl) produced during combustion. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs and complicates the treatment process[2].
Step 3: Containerization and Secondary Containment
-
Collect waste in "strong and tight" containers compatible with the solvent matrix (e.g., HDPE for most aqueous/organic mixtures, or glass for aggressive solvents)[2].
-
Never use repurposed food or beverage containers[2].
-
Place all liquid waste containers inside leak-proof secondary containment bins to capture catastrophic primary container failures[2].
Step 4: RCRA-Compliant Labeling
-
Attach a standardized "Hazardous Waste" label immediately upon placing the first drop of waste into the container[2].
-
Explicitly list all constituents (e.g., "Acetone 90%, 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone 10%"). Never use abbreviations or structural formulas on waste labels.
Waste Stream Classification Data
The following table summarizes the segregation logic for 1,2-di(biphenyl-4-yl)-2-hydroxyethanone waste streams to ensure rapid, error-free decision-making at the bench.
| Waste Stream Category | Typical Constituents | Primary Hazard / Causality | Required Disposal Pathway |
| Solid Organic Waste | Pure powder, contaminated PPE, silica gel from chromatography. | Combustible dust; environmental persistence[1]. | Collect in puncture-resistant, poly-lined boxes. Route to TSDF for solid incineration[2]. |
| Non-Halogenated Liquid | Compound dissolved in Acetone, EtOH, EtOAc, or Hexanes. | Flammability; VOC emissions. | Collect in designated non-halogenated carboys. Route to TSDF for liquid injection incineration. |
| Halogenated Liquid | Compound dissolved in DCM, Chloroform, or mixed with halogenated reagents. | Corrosive byproducts upon combustion; toxicity. | Collect in designated halogenated carboys. Route to specialized TSDF equipped with acid-gas scrubbers[2]. |
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for routing 1,2-di(biphenyl-4-yl)-2-hydroxyethanone waste from the benchtop to final destruction.
Figure 1: Decision matrix for the segregation and disposal routing of complex organic laboratory waste.
Final Logistics: Transfer to a Licensed TSDF
Laboratory personnel are responsible for accumulation, but final destruction must be handled by professionals.
Once a waste container in the Satellite Accumulation Area reaches its volume limit (or the regulatory time limit, typically 90 to 180 days depending on your facility's generator status), it must be transferred to the facility's Central Accumulation Area. From there, the Environmental Health and Safety (EHS) department will manifest the waste for transport.
Under the Resource Conservation and Recovery Act (RCRA), the waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[2][3]. For highly aromatic compounds like 1,2-di(biphenyl-4-yl)-2-hydroxyethanone, the TSDF will utilize rotary kiln or liquid injection incinerators operating at temperatures exceeding 1,000°C to ensure complete destruction of the biphenyl moieties, releasing only carbon dioxide, water vapor, and safely scrubbed effluent gases.
References
-
Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
University of Tennessee Institute of Agriculture (UTIA) Safety Office. (2008). Laboratory Hazardous Waste Management Guide. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Executive Summary
Chemical Identity: 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (Also known as 4,4'-Diphenylbenzoin).[1] Primary Application: Photoinitiator for radical polymerization; organic synthesis intermediate. Physical State: Solid crystalline powder (off-white to yellow).
The Safety Imperative: As a Senior Application Scientist, I emphasize that safety with this compound is twofold: protecting the researcher from bioactive dust and protecting the compound from environmental degradation (UV light/moisture). This guide treats the substance with the Precautionary Principle applied to biphenyl derivatives: assume high aquatic toxicity and potential for respiratory sensitization.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound combines the reactivity of a benzoin photoinitiator with the lipophilicity of a biphenyl backbone.
| Hazard Class | Risk Description | Critical Control Point |
| Physical | Combustible Dust: Fine powders can form explosive mixtures in air.[1] Static Charge: High propensity to accumulate static, causing powder scattering. | Anti-static weighing; Fume hood use. |
| Health | Irritant (Skin/Eye/Respiratory): Likely GHS Category 2.[2][3] Biphenyl moieties are known skin irritants.[2][4] Sensitizer: Photoinitiators can induce allergic dermatitis. | Zero-skin-contact policy. Respiratory protection against dust.[1] |
| Environmental | Aquatic Toxicity: Biphenyl derivatives are often Very Toxic to Aquatic Life (Category 1) with long-lasting effects. | Zero-drain-disposal. All waste must be captured.[1] |
| Reactivity | Photosensitivity: Degrades/reacts upon exposure to UV/Ambient light. | Amber glassware; reduced lighting. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this task-specific matrix.
A. Respiratory Protection (Critical)
-
Solid Handling (Weighing/Transfer):
-
Primary: Certified Chemical Fume Hood.
-
Secondary (If hood unavailable or cleaning spills): N95 (US) or P2 (EU) particulate respirator.
-
Why: The biphenyl structure suggests high lipophilicity; inhalation of dust allows rapid absorption into lung tissue.
-
B. Hand Protection (Solvent-Dependent)
-
Solid State: Nitrile gloves (Minimum thickness: 0.11 mm).
-
In Solution: Glove choice depends on the solvent , not just the solute.
-
Dissolved in Acetone/Methanol: Nitrile is acceptable (change every 15 mins).
-
Dissolved in DCM/Chloroform:PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves are required. Nitrile offers <1 minute protection against chlorinated solvents.
-
C. Eye & Body Protection
-
Eyes: Chemical Safety Goggles (tight-fitting) are superior to safety glasses to prevent dust ingress.
-
Body: Lab coat (cotton/polyester blend). Sleeves must be tucked into gloves to prevent wrist exposure.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Use an ionizing air blower or anti-static gun on the spatula and weighing boat. This prevents the "jumping powder" effect common with benzoin derivatives.
-
Lighting: Dim lab lights or use yellow-filtered light (lithography room standard) to prevent premature photo-cleavage.
-
Weighing:
-
Place balance inside the fume hood if possible.
-
If weighing outside, use a closed transfer vessel.
-
Technique: Do not tap the spatula against the vessel rim (creates aerosol). Use a gentle rolling motion.
-
Phase 2: Solubilization
-
Solvent Selection: This compound is likely insoluble in water but soluble in THF, DCM, and warm Toluene.
-
Dissolution: Add solvent slowly to the powder to avoid "puffing" dust into the air.
-
Degassing: If used for polymerization, purge the solution with Argon/Nitrogen for 10 minutes. Oxygen inhibits the radical formation of this photoinitiator.
Phase 3: Cleanup & Decontamination
-
Dry Spills: Do NOT sweep. Use a HEPA vacuum or wet-wipe method (solvent-dampened paper towel) to prevent dust generation.[1]
-
Surface Decon: Wipe surfaces with Ethanol or Acetone. Verify no yellow residue remains.
Waste Disposal & Emergency Response
-
Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Photoinitiator."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated" depending on the solvent used. Do not pour down the sink.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin (increases absorption).
-
Eye Contact: Flush for 15 minutes; seek medical attention if irritation persists.
Workflow Visualization
The following diagram outlines the decision logic for handling this compound safely.
Caption: Decision logic for PPE selection based on physical state and solvent compatibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Benzoin | C14H12O2 - Safety and Hazards. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
